PKM2 activator 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H19FN2O6S2 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19FN2O6S2/c19-14-2-1-3-15(12-14)28(22,23)20-6-8-21(9-7-20)29(24,25)16-4-5-17-18(13-16)27-11-10-26-17/h1-5,12-13H,6-11H2 |
Clé InChI |
SOEFEUAERZUSNF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC(=C4)F |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PKM2 activator 5, a potent small molecule activator of Pyruvate Kinase M2 (PKM2). This document details its biochemical activity, cellular effects, and the experimental protocols used for its characterization, based on the foundational research by Xu et al. (2014).
Core Mechanism of Action: Allosteric Activation and Tetramerization
This compound, also identified as compound 8 in the 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide series, functions as an allosteric activator of PKM2.[1] The core of its mechanism lies in its ability to bind to a site on the PKM2 enzyme distinct from the active site, inducing a conformational change that stabilizes the highly active tetrameric state of the enzyme.[2] In many cancer cells, PKM2 exists predominantly in a less active dimeric form, which favors anabolic processes that support cell proliferation. By promoting the formation of the active tetramer, this compound shifts cellular metabolism towards a more catabolic state, similar to that observed with the constitutively active PKM1 isoform.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 8) and related compounds from the 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide series, as reported by Xu et al. (2014).
Table 1: In Vitro Activity of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide Analogs against Recombinant Human PKM2
| Compound | AC50 (µM) |
| Activator 5 (8) | 0.316 |
| Analog A | > 10 |
| Analog B | 1.25 |
| Analog C | 0.085 |
AC50: The concentration of the compound that produces half-maximal activation of the enzyme.
Signaling Pathways and Cellular Effects
This compound modulates key signaling pathways by altering the metabolic state of the cell. By promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, it enhances glycolytic flux, leading to increased ATP production and a decrease in the pool of glycolytic intermediates available for anabolic pathways, such as the synthesis of amino acids and nucleotides.
Caption: Allosteric activation of PKM2 by activator 5 promotes tetramerization, enhancing glycolysis and reducing anabolic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Recombinant PKM2 Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of recombinant human PKM2 in the presence of the activator.
-
Principle: The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Recombinant human PKM2.
-
Phosphoenolpyruvate (PEP).
-
Adenosine diphosphate (ADP).
-
Nicotinamide adenine dinucleotide (NADH).
-
Lactate dehydrogenase (LDH).
-
This compound (dissolved in DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the reaction by adding recombinant PKM2.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the activator concentration to determine the AC50 value.
-
Caption: Workflow for the LDH-coupled assay to determine the in vitro activity of PKM2 activators.
Cellular PKM2 Activity Assay
This assay measures the activity of PKM2 in a cellular context.
-
Principle: Cells are treated with the activator, and then lysed. The PKM2 activity in the cell lysate is measured using the LDH-coupled assay.
-
Procedure:
-
Culture cancer cells (e.g., A549 or H1299) in appropriate media.
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Measure the protein concentration of the lysate.
-
Perform the LDH-coupled assay on the cell lysate as described in section 4.1, normalizing the activity to the total protein concentration.
-
Logical Relationships in the Mechanism of Action
The mechanism of action of this compound can be summarized through a series of logical relationships.
Caption: Logical progression of the mechanism of action for this compound, from binding to cellular effect.
This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various cancer models, will be crucial for its development as a potential therapeutic agent.
References
The Discovery and Synthesis of PKM2 Activator 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric form makes it an attractive target for therapeutic intervention. Small molecule activators of PKM2 that stabilize the active tetramer are of significant interest for their potential to reprogram cancer cell metabolism and inhibit tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PKM2 activator 5, a potent N,N'-diarylsulfonamide-based activator of PKM2. Detailed experimental protocols for its synthesis and characterization, along with a summary of its known biological activities and relevant signaling pathways, are presented.
Introduction: The Role of PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells.[2] Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 activity is subject to complex allosteric regulation.[3] In cancer cells, PKM2 is often found in its less active dimeric state, which slows down the glycolytic flux and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[3] This metabolic reprogramming is a hallmark of cancer known as the Warburg effect.[1]
Activation of PKM2, forcing it into its stable and highly active tetrameric form, can reverse the Warburg effect by promoting the conversion of PEP to pyruvate, thereby increasing ATP production and reducing the availability of biosynthetic precursors.[2] This has been shown to suppress tumor growth in preclinical models, validating PKM2 as a promising therapeutic target.[4]
Discovery of this compound
This compound belongs to a class of substituted N,N'-diarylsulfonamides identified through high-throughput screening as potent activators of PKM2.[5] In the seminal work by Boxer et al. (2010), a luciferase-coupled assay was used to screen a large chemical library for compounds that could activate recombinant human PKM2.[6] this compound, also referred to as compound 8 in some commercial contexts, emerged as a promising hit from this screen.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds for comparison.
| Compound | Target | Assay Type | AC50 (µM) | Reference |
| This compound (compound 8) | PKM2 | Luciferase-coupled assay | 0.316 | [5] |
| DASA-58 | PKM2 | Biochemical | 0.038 | [7] |
| TEPP-46 | PKM2 | Biochemical | 0.092 | [7] |
| Fructose-1,6-bisphosphate (FBP) | PKM2 | - | Endogenous Activator | [3] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in a single source, the general synthesis of N,N'-diarylsulfonamides is well-described. The following is a representative protocol based on the procedures outlined for this class of compounds.
General Synthetic Scheme
The synthesis of N,N'-diarylsulfonamides typically involves the coupling of a substituted aniline with a sulfonyl chloride.
Diagram: General Synthetic Scheme for N,N'-diarylsulfonamides
Caption: General reaction scheme for the synthesis of N,N'-diarylsulfonamides.
Representative Experimental Protocol
Materials:
-
Appropriately substituted aniline
-
Sulfonyl chloride
-
Pyridine or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (2 equivalents) in DMF, add the base (e.g., pyridine, 2.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1 equivalent) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N,N'-diarylsulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
PKM2 Enzyme Activity Assay (LDH-Coupled)
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[7]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (or other test compounds)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the test compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the activator and fit the data to a dose-response curve to determine the AC50 value.
Diagram: LDH-Coupled Assay Workflow
Caption: Workflow of the lactate dehydrogenase (LDH)-coupled assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8]
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
PKM2 Signaling and Mechanism of Action
PKM2 activation by small molecules like this compound stabilizes the tetrameric conformation of the enzyme.[3] This leads to a shift in cellular metabolism away from anabolic pathways and towards catabolic glycolysis, resulting in increased pyruvate and ATP production.
Diagram: PKM2 Signaling Pathway
Caption: Simplified PKM2 signaling pathway illustrating the shift from anabolic to catabolic metabolism upon activation.
Cellular Effects and Therapeutic Potential
Activation of PKM2 by N,N'-diarylsulfonamides has been shown to have significant effects on cancer cell metabolism and proliferation.
-
Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activators reduce the flux of glycolytic intermediates into anabolic pathways.[4]
-
Induction of Serine Auxotrophy: Cancer cells treated with PKM2 activators exhibit an increased dependence on exogenous serine for survival, as the endogenous synthesis of serine from glycolytic intermediates is reduced.[9]
-
Inhibition of Tumor Growth: In preclinical xenograft models, small molecule activators of PKM2 have been shown to inhibit tumor formation and growth.[4]
Conclusion and Future Directions
This compound and other N,N'-diarylsulfonamide-based compounds represent a promising class of molecules for the therapeutic targeting of cancer metabolism. Their ability to allosterically activate PKM2 and reprogram cellular metabolism provides a clear rationale for their further development. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data for these compounds to guide their translation into clinical settings. Furthermore, exploring the efficacy of PKM2 activators in combination with other anticancer agents that target different cellular pathways may lead to more effective therapeutic strategies.
Disclaimer: This document is intended for informational and research purposes only. The provided protocols are representative and may require optimization for specific experimental conditions. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of PKM2 Activator 5: A Technical Guide for Drug Development Professionals
An in-depth analysis of the N,N'-diarylsulfonamide scaffold, providing key data and methodologies for researchers in oncology and metabolic diseases.
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, orchestrating the switch between energy production and anabolic processes necessary for rapid cell proliferation. The activation of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth. This technical guide focuses on the structure-activity relationship (SAR) of a potent class of N,N'-diarylsulfonamide activators, with a specific emphasis on the chemical scaffold of "PKM2 activator 5" and its analogs. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR data for a series of N,N'-diarylsulfonamide analogs, highlighting the impact of various substitutions on the potency of PKM2 activation. The data is derived from seminal work in the field, which identified this class of compounds through high-throughput screening.[1][2][3] The activity of the compounds is presented as the half-maximal activation concentration (AC50), which is the concentration of the compound required to elicit 50% of the maximal activation of PKM2.
| Compound ID | R1 Group | R2 Group | AC50 (µM) |
| Lead Compound (2) | 4-chlorophenyl | 4-methoxyphenyl | 0.111 |
| Analog 10 | 4-chlorophenyl | 4-(trifluoromethoxy)phenyl | 0.065 |
| Analog 12 | 4-chlorophenyl | 2-naphthyl | 0.028 |
| Analog 14 | 4-chlorophenyl | 6-quinolinyl | 0.052 |
| This compound (8) | 4-chlorophenyl | 4-ethoxyphenyl | 0.316[4] |
| Analog 28 | 4-chlorophenyl | 6-(2,2-dimethylchroman) | 0.066 |
| Analog 54 | 3-chloro-4-methylphenyl | 2-naphthyl | 0.026 |
| Analog 55 | 3-chloro-4-methylphenyl | 6-quinolinyl | 0.043 |
| Analog 56 | 3-chloro-4-methylphenyl | 6-(2,2-dimethylchroman) | 0.099 |
| Analog 58 | 3-chloro-4-methylphenyl | 4-(trifluoromethoxy)phenyl | 0.038 |
Key Signaling Pathways and Experimental Workflows
The activation of PKM2 by small molecules like the N,N'-diarylsulfonamide series initiates a cascade of events that influence cellular metabolism and signaling. Understanding these pathways and the experimental methods to probe them is crucial for drug development.
PKM2 Activation and Metabolic Reprogramming
PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form is predominant, which slows down glycolysis at the final step and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to produce the building blocks required for cell proliferation. PKM2 activators promote the formation of the stable, active tetramer, thereby increasing the rate of glycolysis and ATP production while reducing the availability of intermediates for anabolic processes.
Experimental Workflow for PKM2 Activator Screening and Characterization
The identification and characterization of PKM2 activators typically follow a multi-step workflow, beginning with high-throughput screening and progressing to more detailed biochemical and cellular assays.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for the validation of PKM2 activators. Below are detailed methodologies for key in vitro and cellular assays.
PKM2 Lactate Dehydrogenase (LDH)-Coupled Activity Assay
This spectrophotometric assay measures the rate of pyruvate production by PKM2 by coupling it to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored over time.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compounds (dissolved in DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the test compounds at various concentrations (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding a solution of recombinant PKM2 to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 20-30 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.
Luciferase-Based ATP Quantification Assay
This is an endpoint assay that measures the amount of ATP produced by the PKM2-catalyzed reaction. The generated ATP is used by luciferase to produce a luminescent signal, which is proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well, opaque-walled microplate
-
Luminometer plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, and ADP.
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the test compounds at various concentrations (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding a solution of recombinant PKM2 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP production.
-
Add the ATP detection reagent to each well to stop the PKM2 reaction and initiate the luciferase reaction.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
-
PCR tubes and a thermal cycler
Procedure:
-
Culture cells to a high confluency and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Quantify the band intensities at each temperature and plot them against the temperature to generate a melting curve.
-
A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Properties of PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of PKM2 activator 5, a potent small molecule activator of Pyruvate Kinase M2 (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In cancer cells, PKM2 is predominantly found in a less active dimeric state, which diverts glucose metabolites towards anabolic processes, thereby supporting rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth. This compound, also known as compound 8, is a member of the N,N'-diarylsulfonamide class of PKM2 activators.
Chemical Properties and Data
This compound is a potent activator of PKM2.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Compound Name | This compound (compound 8) | [1] |
| CAS Number | 796092-26-7 | |
| Molecular Formula | C₁₈H₁₉FN₂O₆S₂ | |
| Molecular Weight | 442.48 g/mol | [1] |
| AC₅₀ | 0.316 µM | [1] |
| Appearance | Solid | |
| Purity | 96.24% | [1] |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. | [1] |
Mechanism of Action
PKM2 activators, including this compound, function by promoting the formation and stabilization of the active tetrameric state of the PKM2 enzyme. This allosteric activation enhances the enzyme's catalytic activity, leading to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate. The binding site for this class of activators is located at the subunit interface of the PKM2 protein, a site distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). By locking PKM2 in its active tetrameric conformation, these activators can counteract the inhibitory signals present in cancer cells, such as phosphorylation by tyrosine kinases, which favor the less active dimeric state.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize PKM2 activators like this compound. The specific details for experiments conducted with this compound can be found in Boxer MB, et al. J Med Chem. 2010 Feb 11;53(3):1048-55.
Synthesis of this compound (Compound 8)
The synthesis of this compound and its analogs is detailed in the primary literature by Boxer et al. (2010). The general approach involves the synthesis of substituted N,N'-diarylsulfonamides.
In Vitro PKM2 Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by monitoring the production of pyruvate, which is then coupled to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Substrates: Phosphoenolpyruvate (PEP) and ADP
-
Coupling Enzyme and Substrate: Lactate Dehydrogenase (LDH) and NADH
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add serial dilutions of this compound to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding the PKM2 enzyme to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the concentration of this compound to determine the AC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to the PKM2 protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing PKM2
-
This compound
-
Cell lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Lyse the cells and centrifuge to remove debris.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 at each temperature by Western blotting.
-
Plot the fraction of soluble PKM2 against temperature to generate melting curves and determine the shift in melting temperature upon compound treatment.
In Vitro and In Vivo Studies
While specific in vitro and in vivo data for this compound are limited in the public domain, studies on other N,N'-diarylsulfonamide analogs have demonstrated their ability to activate PKM2 in cellular assays and impact cancer cell metabolism. These activators have been shown to reduce lactate production and inhibit the proliferation of cancer cells, particularly under nutrient-limiting conditions. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound is a potent small molecule activator of PKM2 with well-defined chemical properties. The methodologies described in this guide provide a framework for its further investigation and characterization. As a tool compound, it can be instrumental in exploring the biological consequences of PKM2 activation in cancer cells and in preclinical models, paving the way for the development of novel metabolism-targeted cancer therapies.
References
An In-depth Technical Guide to the Allosteric Binding Site of PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric binding site for small-molecule activators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document details the binding pocket, quantitative analysis of activator binding and efficacy, experimental protocols for key assays, and the downstream signaling implications of PKM2 activation.
The Allosteric Activator Binding Site
Small-molecule activators of PKM2, such as TEPP-46 and DASA-58, bind to a distinct allosteric pocket located at the interface between two PKM2 monomers (the A-A' interface). This binding site is separate from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). The binding of these synthetic activators stabilizes the active tetrameric conformation of PKM2, promoting a highly active enzymatic state.
Crystallographic studies have identified key amino acid residues that form this allosteric binding pocket. These residues create a hydrophobic pocket with some polar contacts that facilitate the binding of the activators.
Key Interacting Residues at the Allosteric Binding Site:
| Residue | Role in Binding |
| Phe26 | Forms part of a flat, apolar surface accommodating the activator molecule. |
| Leu27 | Contributes to the hydrophobic character of the binding pocket. |
| Met30 | Interacts with the activator through apolar contacts. |
| Tyr390 | Forms a surface for the quinoline moiety of some activators and its backbone oxygen can form a hydrogen bond. |
| Gln393 | Interacts with activators at the interfacial active site region. |
| Leu394 | Contributes to the hydrophobic pocket that accommodates the activator. |
| Glu397 | Interacts with activators at the interfacial active site region. |
Quantitative Analysis of PKM2 Activators
The efficacy and binding affinity of PKM2 activators are determined through various biochemical and biophysical assays. The following tables summarize key quantitative data for representative PKM2 activators.
Table 1: Activation Constants (AC50) and Dissociation Constants (Kd) of PKM2 Activators
| Activator | AC50 (nM) | Kd (µM) | Method |
| TEPP-46 (ML-265) | 92[1][2][3] | Not explicitly reported | Enzyme Kinetics |
| DASA-58 | 38 | Not explicitly reported | Enzyme Kinetics |
| PKM2 activator 6 | Not explicitly reported | 121 | Not specified[1] |
Table 2: Kinetic Parameters of PKM2 in the Presence of Activators
| Condition | Km for PEP (µM) | Vmax |
| Basal (Dimeric PKM2) | ~500 | Comparable to tetramer |
| + TEPP-46/DASA-58 | Significantly decreased | No significant change |
| + FBP (Endogenous Activator) | 30 | Comparable to dimer |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of PKM2 activators. This section provides protocols for key experiments.
Lactate Dehydrogenase (LDH)-Coupled Enzyme-Coupled Spectrophotometric Assay for PKM2 Activity
This continuous assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[4]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
PKM2 activator (dissolved in DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of the 96-well plate.
-
Add 5 µL of the PKM2 activator at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of a pre-diluted PKM2 enzyme solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 20-30 minutes, taking readings every 30-60 seconds.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the V₀ against the concentration of the PKM2 activator.
-
Determine the AC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Fluorescence Polarization (FP) Assay for Activator Binding
This assay measures the binding of a fluorescently labeled small molecule (tracer) to PKM2. When the small, rapidly tumbling tracer binds to the much larger PKM2 protein, its rotational motion is slowed, resulting in an increase in the polarization of its emitted fluorescence. Unlabeled activators can then be assessed for their ability to compete with the tracer for binding to PKM2.
Materials:
-
Recombinant human PKM2
-
Fluorescently labeled PKM2 activator (tracer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Unlabeled PKM2 activator (competitor)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
To the wells of the microplate, add a fixed concentration of the fluorescent tracer.
-
Add varying concentrations of the unlabeled competitor (PKM2 activator).
-
Add a fixed concentration of PKM2 to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using the plate reader.
Data Analysis:
-
The binding of the tracer to PKM2 will result in a high polarization signal, while displacement by the competitor will lead to a decrease in polarization.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve. The Kd of the unlabeled activator can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte (PKM2 activator) flows over an immobilized ligand (PKM2).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PKM2
-
PKM2 activator
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Procedure:
-
Immobilization: Immobilize PKM2 onto the sensor chip surface via amine coupling.
-
Binding Measurement: Inject a series of concentrations of the PKM2 activator over the immobilized PKM2 surface and a reference surface.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound activator.
Data Analysis:
-
The binding of the activator to PKM2 is monitored in real-time as a sensorgram (response units vs. time).
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Signaling Pathways and Experimental Workflows
The activation of PKM2 has significant implications for cellular metabolism, particularly in the context of the Warburg effect. The following diagrams, generated using the DOT language, illustrate the central role of PKM2 and the workflow for its characterization.
Caption: PKM2 Signaling Pathway in Cancer Metabolism.
Caption: Workflow for PKM2 Activator Discovery and Characterization.
References
The Role of PKM2 Activators in Reversing the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon by which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic reprogramming is crucial for supporting rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis. At the heart of this metabolic switch lies the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme.[1]
In cancer cells, PKM2 typically exists in a low-activity dimeric form, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] This enzymatic bottleneck leads to the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, for the synthesis of nucleotides, lipids, and amino acids.[1] Furthermore, the dimeric PKM2 can translocate to the nucleus and act as a protein kinase, promoting the transcription of genes involved in cell proliferation and the Warburg effect itself.[2]
Small molecule activators of PKM2 have emerged as a promising therapeutic strategy to counteract this metabolic phenotype. These activators promote the formation of the highly active tetrameric form of PKM2, thereby "reversing" the Warburg effect by accelerating the conversion of PEP to pyruvate.[3][4] This guide provides an in-depth technical overview of the role of PKM2 activators in this process, with a focus on quantitative data, experimental protocols, and signaling pathways. Due to the limited publicly available data on a specific compound designated solely as "PKM2 activator 5," this guide will focus on well-characterized PKM2 activators such as DASA-58 and TEPP-46 to illustrate the principles and methodologies. A product named "this compound (compound 8)" has been identified with an AC50 value of 0.316 µM, indicating its potency in activating PKM2.[5]
Data Presentation: Efficacy of PKM2 Activators
The following tables summarize quantitative data on the effects of PKM2 activators on cancer cell metabolism, providing insights into their potential to reverse the Warburg effect.
| Activator | Cell Line | Concentration | Change in Glucose Consumption | Change in Lactate Production | Reference |
| TEPP-46 | H1299 (Lung Cancer) | 30 µM | ▲ Increased | ▲ Increased | [6][7] |
| DASA-58 | H1299 (Lung Cancer) | Not specified | No significant change | ▼ Decreased | [6] |
| DASA-58 | Breast Cancer Cell Lines | Not specified | Not specified | ▲ Increased | [8] |
| TEPP-46 & DASA-58 | Bone Marrow-Derived Macrophages (LPS-activated) | Not specified | Not applicable | ▼ Decreased (Glycolysis inhibited) | [9] |
| Activator | Parameter | Value | Assay Condition | Reference |
| DASA-58 | AC50 | 38 nM | In vitro enzymatic assay | [1] |
| DASA-58 | AC90 | 680 nM | In vitro enzymatic assay | [1] |
| DASA-58 | Cellular EC50 | 19.6 µM | A549 cell lysate PKM2 activity | [10] |
| TEPP-46 | Not specified | Not specified | Not specified | Not specified |
| This compound (compound 8) | AC50 | 0.316 µM | In vitro enzymatic assay | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of PKM2 activators on the Warburg effect.
Lactate Production Assay
This protocol describes a method to quantify lactate secreted by cancer cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator (e.g., TEPP-46, DASA-58)
-
Phosphate-buffered saline (PBS)
-
Lactate assay kit (commercially available) or a method based on lactate dehydrogenase (LDH) activity[11]
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the PKM2 activator or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. Alternatively, an enzymatic assay using LDH can be employed, where the conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[11]
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Glucose Uptake Assay
This protocol outlines a method to measure the rate of glucose consumption by cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator
-
Glucose-free culture medium
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Scintillation counter or fluorescence microplate reader/flow cytometer
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with glucose-free medium.
-
Treat the cells with the PKM2 activator or vehicle control in glucose-free medium for the desired duration.
-
Add the glucose analog (e.g., 2-NBDG at 150 µg/ml) to the medium and incubate for a defined period (e.g., 10 minutes to overnight).[4]
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
If using a radiolabeled glucose analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a microplate reader or flow cytometer.[4]
-
Normalize the glucose uptake to the cell number or protein concentration.
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assay
This protocol describes the use of an extracellular flux analyzer to simultaneously measure mitochondrial respiration and glycolysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF cell culture microplates
-
Assay medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in an XF cell culture microplate and allow them to adhere.
-
Treat the cells with the PKM2 activator for the desired time.
-
Prior to the assay, replace the culture medium with unbuffered assay medium and incubate in a non-CO₂ incubator.
-
Place the plate in the extracellular flux analyzer to measure basal OCR and ECAR.
-
To assess mitochondrial function, sequentially inject mitochondrial stress test reagents to measure key parameters of mitochondrial respiration.[2]
-
The instrument measures real-time changes in oxygen and proton concentrations in the medium, from which OCR (a measure of mitochondrial respiration) and ECAR (an indicator of glycolysis) are calculated.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of the Warburg effect and its reversal by a PKM2 activator.
Caption: Experimental workflow for assessing the metabolic effects of a PKM2 activator.
Conclusion
PKM2 activators represent a targeted approach to cancer therapy by reprogramming cellular metabolism. By forcing PKM2 into its active tetrameric state, these compounds can reverse the Warburg effect, thereby redirecting glucose flux from anabolic pathways towards oxidative phosphorylation. This metabolic shift can inhibit tumor growth and potentially increase the sensitivity of cancer cells to other therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of PKM2 activation in oncology. The context-dependent effects of different activators across various cancer types highlight the importance of detailed preclinical characterization to identify the most responsive patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of PKM2 Activator 5 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in regulating cancer cell metabolism. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is predominant in tumor cells and contributes to the Warburg effect by slowing the glycolytic rate at the final step, thereby redirecting glycolytic intermediates into anabolic pathways essential for cell proliferation, such as the pentose phosphate pathway and serine synthesis. Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics. This technical guide focuses on the effects of PKM2 activator 5, a potent small molecule activator, on cancer cell metabolism, and provides an in-depth overview of its mechanism of action, relevant signaling pathways, and the experimental protocols to assess its efficacy.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is a splice variant that is predominantly expressed in embryonic and cancer cells.[2] In cancer cells, PKM2 is typically found in a less active dimeric state, which is crucial for maintaining a glycolytic phenotype.[2] This dimeric form has non-metabolic functions as well, including acting as a protein kinase and a transcriptional coactivator, further promoting cell proliferation and survival.[2][3]
The activation of PKM2 by small molecules induces its tetramerization, causing it to function more like the highly active PKM1 isoform.[2] This shift is hypothesized to reverse the Warburg effect by promoting the completion of glycolysis, leading to increased pyruvate and ATP production and reducing the availability of glycolytic intermediates for anabolic processes.[4] This alteration of the metabolic landscape of cancer cells presents a promising therapeutic strategy.
This compound: A Potent Modulator of Cancer Cell Metabolism
This compound is a small molecule identified as a potent activator of PKM2.[5] Its primary mechanism of action is to promote the formation of the active tetrameric state of PKM2, thereby enhancing its enzymatic activity.
Quantitative Data on this compound
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference |
| AC50 | 0.316 µM | [5] |
AC50 (Half-maximal activation constant) represents the concentration of the activator required to elicit 50% of its maximum effect.
While specific quantitative data on the metabolic effects of this compound on cancer cells are not extensively published under this specific compound name, the expected effects based on the mechanism of action of other well-characterized PKM2 activators like TEPP-46 are an increase in glucose consumption and altered lactate production.[6][7] For instance, treatment of H1299 lung cancer cells with the PKM2 activator TEPP-46 resulted in a significant increase in glucose consumption from the cell culture media after 48 hours (3.6 ± 0.4 mM glucose consumed in treated cells vs. 1.6 ± 0.6 mM in vehicle-treated cells, p < 0.05).[7]
Signaling Pathways Modulated by PKM2 Activation
The activation of PKM2 has significant downstream effects on various signaling and metabolic pathways within cancer cells. The following diagram illustrates the central role of PKM2 in cancer metabolism and the impact of its activation.
Caption: Signaling pathway of PKM2 in cancer cell metabolism.
Experimental Protocols
To assess the effect of this compound on cancer cell metabolism, a series of biochemical and cell-based assays are required. The following sections detail the methodologies for key experiments.
PKM2 Activation Assay (LDH-Coupled)
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[3][8]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[3]
-
Recombinant human PKM2 (final concentration 20 nM)[3]
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)[3]
-
Adenosine diphosphate (ADP) (final concentration 1 mM)[3]
-
Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM)[3]
-
Lactate dehydrogenase (LDH) (final concentration 8 units/well)[3]
-
This compound (various concentrations)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.[3]
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.[3]
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.[3]
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[3]
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.[3]
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.[3]
Cellular Glucose Consumption and Lactate Production Assays
These assays quantify the metabolic shift in cancer cells upon treatment with this compound.
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere.[3]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).[3]
Sample Preparation:
-
After treatment, collect the cell culture medium.[3]
Glucose Consumption Assay:
-
Use a commercially available glucose assay kit (e.g., based on glucose oxidase) to measure the glucose concentration in the collected medium.
-
Calculate glucose consumption by subtracting the glucose concentration in the medium of treated cells from that of the control (no cells) wells.
Lactate Production Assay:
-
Use a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase) to measure the lactate concentration in the collected medium.[3]
-
Lactate production is determined by the amount of lactate secreted into the medium.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PKM2 activator.
Caption: Experimental workflow for evaluating a PKM2 activator.
Conclusion
This compound represents a promising therapeutic agent for targeting the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, it has the potential to reverse the Warburg effect, thereby depleting the anabolic precursors necessary for rapid cell proliferation. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of PKM2 activators. Further research into the specific effects of this compound on a broad range of cancer cell types and in in vivo models is warranted to fully elucidate its therapeutic potential. The complex and multifaceted role of PKM2 in both metabolism and gene regulation suggests that its activation could have profound and beneficial effects in cancer therapy.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PKM2 Activator 5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of Pyruvate Kinase M2 (PKM2) activator 5, focusing on its activation concentration (AC50) value, the experimental protocols to determine this value, and its role within key cellular signaling pathways.
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway central to both normal cell function and tumorigenesis. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis. PKM2 activators, such as compound 5, are of significant interest as they promote the formation of the more active tetrameric state, thereby aiming to reverse this metabolic aberration and inhibit cancer cell proliferation.[1][2]
Quantitative Data Summary
The efficacy of a PKM2 activator is quantified by its AC50 value, which represents the concentration of the compound required to achieve 50% of its maximum activation potential.
| Compound | Target | AC50 Value (µM) |
| PKM2 activator 5 | PKM2 | 0.316 |
Experimental Protocols
Accurate determination of the AC50 value and characterization of the activator's cellular effects are paramount. The following are detailed methodologies for key experiments.
Biochemical Assay for AC50 Determination: LDH-Coupled Spectrophotometric Assay
This continuous spectrophotometric assay is a standard method for measuring PKM2 activity by quantifying pyruvate production.[3][4] The pyruvate is converted to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The resulting decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[3][5][6]
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.[3]
-
Recombinant Human PKM2: Final concentration of 20 nM.[3]
-
Phosphoenolpyruvate (PEP): Final concentration of 0.5 mM.[3]
-
Adenosine Diphosphate (ADP): Final concentration of 1 mM.[3]
-
Nicotinamide Adenine Dinucleotide (NADH): Final concentration of 0.2 mM.[3]
-
Lactate Dehydrogenase (LDH): Final concentration of 8 units/well.[3]
-
This compound: A range of concentrations prepared by serial dilution.
-
Vehicle Control: DMSO.[3]
Assay Procedure (96-well plate format):
-
Prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH.[3]
-
Add 190 µL of the master mix to each well of a 96-well plate.[3]
-
Add 5 µL of varying concentrations of this compound or DMSO (for control) to the respective wells.[3]
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.[3]
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a microplate reader.[3]
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.[3]
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the AC50 value by fitting the data to a dose-response curve using appropriate software.[3]
Cellular Assay: Extracellular Acidification Rate (ECAR) Assay
Activation of PKM2 is expected to increase the rate of glycolysis, leading to a higher production and extrusion of lactate and protons. This change in proton efflux can be measured in real-time as the extracellular acidification rate (ECAR).
Experimental Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549, H1299) in the appropriate growth medium.
-
Cell Seeding: Seed the cells into a Seahorse XF analyzer plate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
ECAR Measurement: Use a Seahorse XF Analyzer to measure the ECAR in real-time. An increase in ECAR following treatment indicates an increase in glycolytic flux due to PKM2 activation.
Signaling Pathways and Experimental Workflows
PKM2 is integrated into complex signaling networks that regulate cell proliferation, metabolism, and survival. Understanding the impact of this compound on these pathways is crucial for elucidating its mechanism of action.
PKM2 and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth and metabolism.[7] Akt can directly phosphorylate PKM2, which can influence its localization and non-glycolytic functions.[8] PKM2 activators, by promoting the tetrameric form, may counteract some of the pro-proliferative effects driven by this pathway.
Experimental Workflow to Investigate Pathway Modulation:
This workflow outlines the steps to determine how this compound affects the PI3K/Akt signaling pathway in cancer cells.
PKM2 Activation and Glycolysis
The primary mechanism of PKM2 activators is to enhance the final, rate-limiting step of glycolysis. This can be visualized as a direct influence on the metabolic pathway.
By providing a clear understanding of the AC50 value of this compound and the methodologies to assess its activity and cellular impact, this guide serves as a valuable resource for researchers dedicated to the development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT-induced PKM2 phosphorylation signals for IGF-1-stimulated cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PKM2 Activator 5 and its Impact on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells and plays a pivotal role in metabolic reprogramming. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are of significant interest as they can reprogram cancer cell metabolism back towards a state of higher glycolytic flux, thereby creating metabolic vulnerabilities. This technical guide focuses on PKM2 activator 5, a member of the N,N'-diarylsulfonamide class of PKM2 activators, and its impact on glycolysis. While specific quantitative data for this compound in peer-reviewed literature is limited, this document provides a comprehensive overview of the mechanism of action for this class of compounds, detailed experimental protocols for assessing their activity, and the broader implications of PKM2 activation on cellular signaling and metabolism.
Introduction to PKM2 and its Role in Glycolysis
Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is a splice variant predominantly expressed in embryonic and tumor cells. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two interconvertible oligomeric states: a highly active tetramer and a less active dimer.[1]
In cancer cells, the dimeric form of PKM2 is favored, which slows down the glycolytic rate at the final step. This "bottleneck" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into various biosynthetic pathways, including the pentose phosphate pathway (for nucleotide synthesis), the serine synthesis pathway (for amino acid and lipid synthesis), and the glycerolipid synthesis pathway. This metabolic reprogramming, often referred to as the Warburg effect, provides the building blocks necessary for rapid cell proliferation.[2]
Small molecule activators of PKM2, such as this compound, function by stabilizing the active tetrameric conformation of the enzyme.[3] This shifts the equilibrium from the dimer to the tetramer, thereby increasing the rate of glycolysis and pyruvate production. This enhanced glycolytic flux can limit the availability of biosynthetic precursors, potentially inhibiting cancer cell growth.
This compound: A Potent Modulator of Glycolysis
This compound, also identified as compound 8, belongs to the N,N'-diarylsulfonamide class of small molecule activators.[4]
Mechanism of Action:
This compound and other compounds in its class act as allosteric activators. They bind to a pocket at the subunit interface of the PKM2 protein, a site distinct from the binding site of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP).[1][5] This binding event induces a conformational change that stabilizes the active tetrameric state of PKM2.[1] The primary kinetic effect of this stabilization is a significant decrease in the Michaelis constant (Km) of PKM2 for its substrate, phosphoenolpyruvate (PEP), meaning the enzyme becomes much more efficient at lower substrate concentrations.[4] This enhanced enzymatic activity leads to an increased flux of PEP to pyruvate, thereby accelerating the overall rate of glycolysis.
Quantitative Data on PKM2 Activation and its Impact on Glycolysis
Table 1: In Vitro Activation of PKM2
| Compound | Class | AC50 (µM) | Mechanism of Action | Reference |
| This compound (compound 8) | N,N'-diarylsulfonamide | 0.316 | Allosteric activator, stabilizes tetrameric form | [5] |
| Lead N,N'-diarylsulfonamide | N,N'-diarylsulfonamide | 0.111 | Increases affinity for PEP | [4] |
| TEPP-46 | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 0.092 | Allosteric activator, stabilizes tetrameric form | [6] |
AC50 (Half-maximal activation concentration) is the concentration of an activator that elicits a response halfway between the baseline and maximum response.
Table 2: Representative Cellular Effects of PKM2 Activation on Glycolysis
| Parameter | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| Lactate Production | H1299 | TEPP-46 | ~1.5 - 2.0 | [1] |
| Glucose Consumption | H1299 | TEPP-46 | ~1.5 | [7] |
| Extracellular Acidification Rate (ECAR) | A549 | DASA-58 | Increased | [1] |
This table presents representative data from other PKM2 activators to illustrate the expected effects of PKM2 activation. Specific results for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on glycolysis.
In Vitro PKM2 Activation Assay (LDH-Coupled)
This assay measures the enzymatic activity of purified PKM2 in the presence of an activator by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP (e.g., 50 µM), ADP (e.g., 300 µM), NADH (e.g., 150 µM), and LDH (e.g., 10 units/mL).
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding a final concentration of recombinant PKM2 (e.g., 1-5 nM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 25°C.
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of this compound to determine the AC50 value.
Cellular Glycolysis Assay (Lactate Production)
This assay measures the amount of lactate secreted into the cell culture medium as an indicator of the overall glycolytic rate.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Cell culture medium and supplements
-
This compound
-
Lactate assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).
-
Collect the cell culture medium from each well.
-
Quantify the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein concentration in each well.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of proton extrusion from cells, which is largely a result of lactate production from glycolysis, using an extracellular flux analyzer.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Specialized cell culture microplates for the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
-
This compound
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) for glycolysis stress test
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere.
-
The day of the assay, replace the culture medium with the assay medium and incubate in a CO₂-free incubator for 1 hour.
-
Load the sensor cartridge with this compound, glucose, oligomycin, and 2-DG.
-
Place the plate in the extracellular flux analyzer and perform a glycolysis stress test.
-
The instrument will measure the ECAR at baseline and after the sequential injection of the compounds. Activation of PKM2 by its activator should lead to an increase in the ECAR after glucose injection.
Signaling Pathways and Logical Relationships
Activation of PKM2 has implications beyond direct metabolic flux, influencing key signaling pathways that are critical for cancer cell growth and survival.
PKM2 Activation and the Glycolytic Pathway
The primary and most direct impact of this compound is on the glycolytic pathway. By forcing PKM2 into its active tetrameric state, the conversion of PEP to pyruvate is accelerated.
Caption: this compound shifts the equilibrium towards the active tetrameric form, accelerating glycolysis.
Experimental Workflow for Assessing PKM2 Activation
A typical workflow for characterizing a novel PKM2 activator involves a series of in vitro and cell-based assays.
Caption: A logical workflow for the characterization of a PKM2 activator.
PKM2 and HIF-1α Signaling Loop
PKM2 is known to interact with and regulate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is a master regulator of the cellular response to low oxygen and promotes the expression of glycolytic genes. Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, creating a positive feedback loop that enhances the glycolytic phenotype.[8] PKM2 activators, by promoting the tetrameric form which is retained in the cytoplasm, can potentially disrupt this loop.[1]
Caption: PKM2 activation may disrupt the HIF-1α positive feedback loop by sequestering PKM2 in the cytoplasm.
Conclusion
This compound represents a potent small molecule tool for the investigation and potential therapeutic targeting of cancer metabolism. By stabilizing the active tetrameric form of PKM2, it enhances glycolytic flux, a mechanism that can be exploited to create metabolic stress in cancer cells that are highly dependent on anabolic pathways. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this compound and other compounds in its class. Further research is warranted to elucidate the specific quantitative effects of this compound in various cancer models and to fully understand its impact on interconnected signaling networks.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 and HIF-1α regulation in prostate cancer cell lines | PLOS One [journals.plos.org]
- 4. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycolysis Stress Test for Monocyte Glycolytic Function [protocols.io]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PKM2 and HIF-1α regulation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PKM2 Activator 5: A Modulator of Tumor Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyruvate Kinase M2 (PKM2) activator 5, a small molecule compound designed to modulate the metabolic landscape of tumor cells. This document details its mechanism of action, the metabolic and signaling pathways it influences, and the experimental protocols used for its characterization.
Introduction: The Role of PKM2 in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism, known as the Warburg effect, is an increased rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] Pyruvate Kinase M2 (PKM2), a splice isoform of the pyruvate kinase enzyme, is a critical regulator of this metabolic phenotype.[2][3]
Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in cancer and embryonic cells.[2][4] PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer .[3][5] In tumor cells, the dimeric form is prevalent.[5][6] This less active state is advantageous for cancer cells as it slows the final, rate-limiting step of glycolysis, causing glycolytic intermediates to accumulate and be shunted into anabolic pathways.[7][8] These pathways, such as the pentose phosphate pathway, provide the necessary building blocks (nucleotides, amino acids, lipids) for cell proliferation.[7][9]
Small molecule activators of PKM2 represent a promising therapeutic strategy. These compounds force the equilibrium of PKM2 from the less active dimer to the highly active tetramer, thereby reversing the metabolic phenotype of cancer cells and impeding tumor growth.[2][10] This guide focuses on PKM2 activator 5 (compound 8) , a specific small molecule designed for this purpose.[11]
Core Data for this compound
Quantitative data is essential for evaluating the potency and efficacy of any therapeutic compound. The primary in vitro measure for a PKM2 activator is its half-maximal activation concentration (AC50).
| Compound Name | Synonym | Target | AC50 Value (µM) | Source |
| This compound | Compound 8 | Pyruvate Kinase M2 (PKM2) | 0.316 | [11] |
Mechanism of Action: Forcing the Tetrameric State
PKM2 activators function as allosteric modulators.[12] Structural studies reveal that activators like TEPP-46 and DASA-58, which share a similar mechanism, bind to a pocket at the subunit interface of the PKM2 protein, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[13] This binding event stabilizes the active tetrameric conformation of the enzyme.[3][14]
By locking PKM2 in its tetrameric state, the activator promotes the rapid conversion of phosphoenolpyruvate (PEP) to pyruvate.[2] This enhanced catalytic activity effectively reverses the "brake" on glycolysis, redirecting the flow of glucose metabolites away from anabolic synthesis and towards energy production, thereby depriving the cancer cell of essential building blocks for proliferation.[10][14]
Signaling Pathways and Metabolic Consequences of PKM2 Activation
The activation of PKM2 initiates a cascade of metabolic changes that are detrimental to cancer cell proliferation.
-
Shift from Anabolism to Catabolism: The primary effect is the redirection of glucose flux. Instead of supporting the synthesis of nucleotides and amino acids, activated PKM2 forces carbon flux through glycolysis to produce pyruvate and ATP.[10][14]
-
Lactate Production: The increased pyruvate can lead to higher production of lactate.[15][16] However, some studies with different activators have reported a decrease in lactate, suggesting the metabolic outcome can be context-dependent or that other regulatory mechanisms, such as inhibition of lactate dehydrogenase A (LDHA) by oxaloacetate accumulation, may come into play.[14][17]
-
Induction of Serine Auxotrophy: A key consequence of forcing glycolytic flux is the reduced synthesis of the amino acid serine.[18] This makes cancer cells dependent on external sources of serine for survival, creating a metabolic vulnerability that can be exploited.[18]
-
Inhibition of Nuclear Functions: Dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for factors like HIF-1α and β-catenin, promoting the expression of genes involved in proliferation and glycolysis.[9][19][20] By stabilizing the tetrameric form in the cytoplasm, activators can block these non-metabolic, pro-tumorigenic functions.[21]
Experimental Protocols
Characterizing the activity of PKM2 activators requires robust biochemical and cell-based assays.
This continuous spectrophotometric assay directly measures the enzymatic activity of purified PKM2 by quantifying pyruvate production.[5] The pyruvate is converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.[5][9]
Reagents & Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[5]
-
Recombinant human PKM2 (e.g., final concentration 20 nM)[5]
-
Phosphoenolpyruvate (PEP) (e.g., final concentration 0.5 mM)[5]
-
Adenosine diphosphate (ADP) (e.g., final concentration 1 mM)[5]
-
Nicotinamide adenine dinucleotide (NADH) (e.g., final concentration 0.2 mM)[5]
-
Lactate dehydrogenase (LDH) (e.g., final concentration 8 units/well)[5]
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Master Mix Preparation: Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Plate Loading: Add 190 µL of the master mix to each well of a 96-well plate.[5]
-
Compound Addition: Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.[5]
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution to each well.[5]
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 25°C for 20-30 minutes.[5][12]
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the curve. Plot the velocity against the activator concentration and fit to a dose-response curve to determine the AC50 value.[5]
This assay quantifies the metabolic output of cancer cells following treatment with a PKM2 activator by measuring the concentration of lactate secreted into the culture medium.[8]
Reagents & Materials:
-
Cancer cell line (e.g., H1299, A549)
-
Complete culture medium
-
This compound
-
96-well cell culture plate
-
Commercial Lactate Assay Kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[8]
-
Cell Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).[5]
-
Sample Collection: After treatment, carefully collect the cell culture medium from each well.[5][8]
-
Lactate Measurement: Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves mixing the sample with a reaction mix containing LDH and a probe.
-
Signal Reading: Incubate as required and then measure the absorbance or fluorescence using a plate reader.[8]
-
Data Analysis: Calculate the lactate concentration in each sample using a standard curve. Normalize the results to the vehicle control to determine the percent change in lactate production.[8]
In Vivo Efficacy and Preclinical Data
While specific in vivo data for this compound is not widely published, studies on structurally related and potent PKM2 activators like TEPP-46 provide strong preclinical validation for this therapeutic approach. In xenograft tumor models, oral administration of PKM2 activators has been shown to suppress tumor growth.[4][14][13]
The anti-tumor effects are particularly pronounced under hypoxic conditions, which are common in solid tumors.[14][13] This is because hypoxia further increases the reliance of cancer cells on glycolysis, making them more sensitive to metabolic disruption by PKM2 activation. Combination therapies, such as pairing a PKM2 activator with the toxic glucose analog 2-deoxy-D-glucose (2-DG), have demonstrated synergistic effects, leading to reduced cell viability and retarded tumor growth in vivo.[15][16][22]
| Study Type | Model | Activator | Key Findings | Source |
| Xenograft | Human lung cancer (H1299) | TEPP-46 | Significantly smaller and slower-growing tumors compared to vehicle control. | [13] |
| Xenograft | Human lung cancer | TEPP-46 + 2-DG | Combination treatment significantly decreased tumor growth compared to monotherapy. | [16] |
| Cell Culture | Various cancer cell lines | TEPP-46 | Reduced cell proliferation significantly only under hypoxic (low oxygen) conditions. | [13] |
Conclusion and Future Directions
This compound and similar small molecules represent a targeted therapeutic strategy that exploits the unique metabolic wiring of cancer cells. By forcing PKM2 into its active tetrameric state, these compounds reverse the Warburg effect, deplete the cell of essential anabolic precursors, and inhibit tumor growth. The ability to block the non-metabolic nuclear functions of PKM2 further enhances their therapeutic potential.
Future research should focus on:
-
Combination Therapies: Exploring synergies with other metabolic inhibitors (e.g., glutaminase inhibitors), standard chemotherapies, or drugs that induce oxidative stress.[10]
-
Biomarker Development: Identifying which tumor types and patient populations are most likely to respond to PKM2 activation therapy.
-
Pharmacokinetics and Safety: Conducting comprehensive in vivo studies to establish the pharmacokinetic profiles and long-term safety of compounds like this compound.
This technical guide summarizes the core principles and data surrounding this compound, providing a foundation for further research and development in the field of cancer metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 14. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of PKM2 nuclear translocation in the constant activation of the NF-κB signaling pathway in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preliminary Efficacy of PKM2 Activator 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of PKM2 activator 5, a novel modulator of pyruvate kinase M2 (PKM2). This document details the mechanism of action, quantitative efficacy data, and comprehensive experimental protocols relevant to the evaluation of this class of compounds. The information is intended to serve as a core resource for researchers and professionals in the field of drug development and cancer metabolism.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which promotes the diversion of glycolytic intermediates into anabolic pathways necessary for rapid cell proliferation—a phenomenon known as the Warburg effect. Small molecule activators of PKM2, such as this compound, function by promoting the formation of the highly active tetrameric state of the enzyme. This tetramerization enhances glycolytic flux, shifting cancer cell metabolism away from biosynthesis and toward ATP production, thereby inhibiting tumor growth.
Quantitative Efficacy Data
The following tables summarize the quantitative data for this compound and other well-characterized PKM2 activators for comparative purposes.
Table 1: In Vitro Biochemical Activity of PKM2 Activators
| Compound | Target | AC50 (nM) | Assay Type | Reference |
| This compound (compound 8) | PKM2 | 316 | Not Specified | [1] |
| TEPP-46 (ML-265) | PKM2 | 92 | Not Specified | [2] |
| ML-265 | PKM2 | 108 | Recombinant human PKM2 | [3] |
| TP-1599 | PKM2 | 63 | Biochemical Assay | [4] |
| TP-1158 | PKM2 | 11 | Biochemical Assay | [4] |
| Compound 5 | PKM2 | 15 | Not Specified | [5] |
Table 2: Cellular Activity of PKM2 Activators
| Compound | Cell Line | EC50 (nM) | Effect | Reference |
| DASA-58 | Not Specified | 19,600 (in the absence of FBP) | Dose-dependent activation of PKM2 | [6] |
| TP-1599 | A549 | 460 | Cellular Assay | [4] |
| TP-1158 | A549 | 260 | Cellular Assay | [4] |
| TP-1599 | H1299 | 300 | Cellular Assay | [4] |
| TP-1158 | H1299 | 220 | Cellular Assay | [4] |
Table 3: In Vivo Efficacy of PKM2 Activators
| Compound | Xenograft Model | Dosing | Effect | Reference |
| TEPP-46 | Human xenograft tumors | Oral administration | Significantly smaller and slower growing tumors | [7] |
| TP-1158 | A549 lung adenocarcinoma | 50 mg/kg i.p., qdx5 | Significant decrease in tumor growth | [4] |
Signaling Pathways and Experimental Workflows
PKM2 Activation Signaling Pathway
PKM2 activators bind to a pocket at the subunit interface of the PKM2 dimer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the enzyme, leading to increased pyruvate production. This metabolic shift reduces the availability of glycolytic intermediates for anabolic processes and can inhibit the nuclear functions of dimeric PKM2, which include acting as a transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α).
Experimental Workflow for PKM2 Activator Evaluation
The evaluation of a novel PKM2 activator typically follows a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
Recombinant PKM2 Activity Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of purified recombinant PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored spectrophotometrically.
-
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the this compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to all wells to a final concentration of approximately 10-20 nM.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding a solution of PEP and ADP.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes).
-
Calculate the initial reaction velocity and plot against the activator concentration to determine the AC50 value.
-
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium as an indicator of glycolytic activity.
-
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
After incubation, collect the cell culture supernatant.
-
Perform the lactate measurement on the supernatant according to the manufacturer's protocol for the chosen lactate assay kit.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
Materials:
-
Cancer cell line expressing PKM2
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermocycler or heating block
-
Lysis buffer
-
Equipment for protein detection (e.g., Western blot apparatus)
-
Primary antibody against PKM2
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a designated time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PKM2 at each temperature using Western blotting.
-
Plot the amount of soluble PKM2 as a function of temperature to generate a melting curve and determine the shift in thermal stability upon compound binding.
-
Conclusion
The preliminary data for this compound, in conjunction with the broader understanding of PKM2 activators, highlight a promising therapeutic strategy for cancers dependent on aerobic glycolysis. The provided protocols offer a robust framework for the continued investigation and characterization of this and other novel PKM2 activators. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKM2 Activity Assay [bio-protocol.org]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of PKM2 Activator 5 in Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme, has emerged as a critical regulator of this metabolic shift. In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites into anabolic pathways, supporting cell growth. Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse this "Warburg effect," representing a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of PKM2 activators, with a focus on the investigational compound PKM2 Activator 5, in metabolic reprogramming. We detail the underlying signaling pathways, provide comprehensive experimental protocols for studying PKM2 activation, and present quantitative data from representative PKM2 activators to illustrate their metabolic impact.
Introduction: PKM2 as a Metabolic Checkpoint
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and cancer cells.[2][3] Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This dynamic regulation allows cancer cells to fine-tune glycolytic flux.[4]
The dimeric form of PKM2 has a lower affinity for its substrate PEP, leading to the accumulation of upstream glycolytic intermediates.[5] These intermediates are then shunted into branching anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid and lipid production, which are essential for proliferating cells.[2][5] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, further promoting cell growth and survival.[6]
Small molecule activators of PKM2 promote the formation of the stable, highly active tetrameric form, thereby increasing the conversion of PEP to pyruvate and restoring a metabolic state closer to that of normal cells.[7] This shift from anabolic to catabolic metabolism can suppress tumor growth.[7]
This compound: A Novel Modulator of Cancer Metabolism
This compound (also referred to as Compound 8) is a small molecule designed to allosterically activate PKM2.[8] By binding to a site distinct from the active site, it stabilizes the tetrameric conformation of the enzyme, thereby enhancing its catalytic activity. The primary goal of treatment with this compound is to reverse the Warburg effect and reprogram cancer cell metabolism to inhibit tumor growth.[8]
Quantitative Data on PKM2 Activation and Metabolic Effects
Due to the limited publicly available data specifically for this compound, the following tables present representative quantitative data from other well-characterized PKM2 activators, such as TEPP-46 and DASA-58, to illustrate the expected effects on cancer cell metabolism.
Table 1: In Vitro Activation of PKM2 by Small Molecule Activators
| Compound | AC50 (µM) | Target Cell Line(s) | Reference |
| This compound (Compound 8) | 0.316 | N/A | [8] |
| TEPP-46 | Not specified | H1299 (Lung Cancer) | [9] |
| DASA-58 | Not specified | H1299 (Lung Cancer) | [7] |
| ML-265 | 0.070 ± 0.017 | Recombinant Human PKM2 | [10] |
| Parthenolide Dimer 5 | 0.015 | Glioblastoma Cells |
Table 2: Effects of PKM2 Activators on Cellular Metabolism
| Activator | Cell Line | Parameter | Change | Reference |
| TEPP-46 | H1299 (Lung Cancer) | Glucose Consumption | Increased (3.6 ± 0.4 mM vs 1.6 ± 0.6 mM for vehicle) | [9] |
| TEPP-46 | H1299 (Lung Cancer) | Intracellular Glucose | Decreased | [9] |
| TEPP-46 | H1299 (Lung Cancer) | Glucose-6-Phosphate | Decreased | [9] |
| DASA-58 | H1299 (Lung Cancer) | Lactate Production | Decreased | [7] |
| TEPP-46 | CD8+ T cells | Mitochondrial Mass | Increased | |
| TEPP-46 | CD8+ T cells | ATP Production | Increased |
Signaling Pathways Modulated by PKM2 Activation
The activation of PKM2 not only directly impacts glycolysis but also influences key signaling pathways that are crucial for cancer progression.
The PKM2-HIF-1α Axis
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen and a key driver of the Warburg effect.[5] Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, enhancing the transcription of glycolytic genes like GLUT1 and LDHA.[6] By promoting the tetrameric state, PKM2 activators can reduce the nuclear pool of dimeric PKM2, thereby inhibiting HIF-1α-mediated transcription.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
PKM2 activator 5 solubility and preparation protocol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that plays a crucial role in cancer metabolism. In tumor cells, PKM2 is typically found in a less active dimeric form, which diverts glucose metabolites towards anabolic processes, thereby supporting rapid cell proliferation. Small molecule activators that promote the formation of the highly active tetrameric form of PKM2 are of significant interest as potential therapeutic agents. PKM2 activator 5 is a potent activator of PKM2 with an AC50 value of 0.316 µM, showing potential in altering the aberrant metabolism of cancer cells.[1][2] This document provides detailed information on the solubility and preparation of this compound for in vitro and in vivo research applications.
Data Presentation
Quantitative Data for this compound and Reference Compounds
| Compound | AC50 (in vitro) | Solubility | Storage of Stock Solution |
| This compound | 0.316 µM[1][2] | DMSO: 50 mg/mL (113.00 mM) (Requires sonication; hygroscopic)[1] | -80°C for 6 months; -20°C for 1 month[1] |
| DASA-58 | 38 nM[3] | DMSO: 91 mg/mL (200.64 mM)[4] | -80°C for 1 year; -20°C for 1 month[4] |
| TEPP-46 (ML265) | 92 nM[5] | DMSO: 83.3 mg/mL (223.65 mM)[6] | -80°C for 1 year; -20°C for 1 month[6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Bath sonicator
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube in a bath sonicator. Gentle warming to 37°C for a few minutes can also aid dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[1]
In Vitro PKM2 Kinase Activity Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[3][8]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[8]
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
This compound stock solution in DMSO
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the this compound at various concentrations to the wells of the microplate. Include a DMSO-only vehicle control. The final DMSO concentration should not exceed 1%.[9]
-
Add the recombinant PKM2 enzyme to all wells.
-
Initiate the reaction by adding the reaction master mix to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at 25°C.[10]
-
Calculate the rate of NADH consumption from the linear portion of the curve to determine PKM2 activity.
Cell-Based Assay: Lactate Production Measurement
Activation of PKM2 is expected to increase the rate of glycolysis, leading to higher lactate production.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Cell culture medium
-
This compound
-
96-well cell culture plate
-
Lactate assay kit
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).
-
After the treatment period, collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein concentration. An increase in lactate production indicates PKM2 activation.
Preparation of this compound for In Vivo Studies
Note: The following is a general protocol adapted from formulations used for other poorly water-soluble PKM2 activators. Optimization for this compound is recommended.
Formulation (Example):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Add saline to the final volume and mix until a clear solution is obtained.[11]
-
The final solution should be prepared fresh before each administration.
Visualizations
PKM2 Signaling Pathway
Caption: Regulation of PKM2 activity and its downstream effects.
Experimental Workflow for In Vitro PKM2 Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PKM2 Activator 5 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro enzymatic evaluation of Pyruvate Kinase M2 (PKM2) activators, with a specific focus on "PKM2 activator 5". The included methodologies are essential for the screening, characterization, and validation of small molecule activators of PKM2, a key enzyme in cancer metabolism.
Pyruvate Kinase M2 is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is the final step of glycolysis.[1] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many cancer cells, PKM2 is predominantly in the less active dimeric form, which is thought to provide a metabolic advantage for tumor growth by diverting glycolytic intermediates into biosynthetic pathways.[3][4] Small molecule activators that promote the formation of the active tetrameric state are of significant interest as potential cancer therapeutics.[2][5] "this compound" is one such compound, demonstrating an AC50 value of 0.316 µM.[6]
Data Presentation
The following table summarizes the key quantitative data for "this compound".
| Compound Name | Parameter | Value |
| This compound | AC50 | 0.316 µM |
Experimental Protocols
Two primary in vitro methods are widely used to determine the activity of PKM2 activators: the Lactate Dehydrogenase (LDH)-coupled spectrophotometric assay and the Kinase-Glo luminescent assay.[3]
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This continuous assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, which involves the oxidation of NADH to NAD+. The resulting decrease in NADH is monitored by measuring the absorbance at 340 nm.[1][5]
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[5]
-
Recombinant human PKM2 (final concentration ~20 nM)[5]
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)[5]
-
Adenosine diphosphate (ADP) (final concentration 1 mM)[5]
-
Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM)[5]
-
Lactate dehydrogenase (LDH) (final concentration ~8 units/well)[5]
-
This compound (or other test compounds) at various concentrations
-
DMSO (as a vehicle control)
-
96-well microplate
-
Spectrophotometric plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH.
-
Dispense the master mix: Add 190 µL of the master mix to each well of a 96-well plate.[5]
-
Add test compounds: Add 5 µL of the this compound at various concentrations (or DMSO for the control wells) to the respective wells.[5]
-
Initiate the reaction: Start the enzymatic reaction by adding 5 µL of the diluted PKM2 enzyme solution to each well.[5]
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[5]
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve over time.[5]
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the AC50 value by fitting the data to a suitable dose-response curve.
Kinase-Glo Luminescent Assay
This endpoint assay measures the amount of ATP produced by the PKM2 reaction. The Kinase-Glo® reagent is added to terminate the PKM2 reaction and initiate a luminescent reaction that is proportional to the ATP concentration.[3][7] This method is generally less susceptible to compound interference compared to the LDH-coupled assay.[3]
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂[3]
-
Recombinant human PKM2 (final concentration ~4 nM)[3]
-
Phosphoenolpyruvate (PEP) (final concentration 200 µM)[3]
-
Adenosine diphosphate (ADP) (final concentration 200 µM)[3]
-
This compound (or other test compounds) at various concentrations
-
DMSO (as a vehicle control, final concentration should not exceed 1%)[7]
-
Kinase-Glo® Max reagent
-
96-well white, opaque microplate
-
Luminometer plate reader
Procedure:
-
Prepare reaction components:
-
Dilute PKM2 to the desired concentration in assay buffer.
-
Prepare a solution of PEP and ADP in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Set up the reaction: In a 96-well plate, add the following to each well:
-
PKM2 enzyme solution.
-
Test compound (this compound) or DMSO.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate the reaction: Add the PEP/ADP solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes).[3][7]
-
Detect ATP: Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubate and read: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all other readings.
-
Plot the luminescence signal against the concentration of this compound.
-
Determine the AC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of PKM2 and the experimental workflows.
Caption: PKM2 activation signaling pathway.
Caption: LDH-coupled assay workflow.
Caption: Kinase-Glo assay workflow.
References
- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. astx.com [astx.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: PKM2 Activator 5 for A549 and H1299 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells, including the non-small cell lung cancer (NSCLC) cell lines A549 and H1299. In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reprogram cancer cell metabolism, shifting the flux from anabolic pathways towards catabolic energy production. This metabolic reprogramming can inhibit tumor growth and enhance the efficacy of other cancer therapies.
"PKM2 activator 5" is a potent allosteric activator of PKM2. These application notes provide detailed protocols for characterizing the effects of this compound in the A549 (human lung adenocarcinoma) and H1299 (human non-small cell lung carcinoma) cell lines.
Data Presentation
The following tables summarize the expected quantitative effects of a typical PKM2 activator in A549 and H1299 cells based on published data for similar compounds.
Table 1: Biochemical and Cellular Activity of a Representative PKM2 Activator
| Parameter | Cell Line | Value | Reference Assay |
| AC50 (Enzymatic) | - | ~0.3 µM | Purified PKM2 Activity Assay |
| EC50 (Cell-based) | A549 | ~0.5 µM | Cellular PKM2 Activity Assay |
| EC50 (Cell-based) | H1299 | ~0.6 µM | Cellular PKM2 Activity Assay |
Table 2: Metabolic Effects of a Representative PKM2 Activator in H1299 Cells
| Parameter | Treatment | Fold Change vs. Vehicle | Time Point |
| Glucose Consumption | PKM2 Activator (e.g., TEPP-46) | ~2.25-fold increase | 48 hours |
| Lactate Production | PKM2 Activator (e.g., TEPP-46) | ~1.3-fold increase | 24 hours |
| Lactate Production | PKM2 Activator (e.g., TEPP-46) | ~1.44-fold increase | 48 hours |
Note: Data presented are approximations based on studies with other PKM2 activators and should be confirmed experimentally for this compound.[1][2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of PKM2 Activation
Activation of PKM2 by small molecules like this compound promotes the formation of the active tetramer. This leads to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate, enhancing the glycolytic rate. Consequently, there is a decrease in the pool of upstream glycolytic intermediates that are used for anabolic processes such as the serine biosynthesis pathway.
Caption: Signaling pathway of PKM2 activation.
Experimental Workflow for Evaluating this compound
A general workflow for characterizing the effects of this compound in A549 and H1299 cell lines is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (ATCC® CCL-185™) and H1299 (ATCC® CRL-5803™).
-
Media: For A549 and H1299 cells, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the viability of A549 and H1299 cells.
-
Materials:
-
A549 or H1299 cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.[1][2]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.[3]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Pyruvate Kinase Activity Assay in Cell Lysates
This assay measures the enzymatic activity of PKM2 in cells treated with this compound.
-
Materials:
-
Treated A549 or H1299 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Pyruvate Kinase Activity Assay Kit (colorimetric or fluorometric)
-
Protein quantification assay (e.g., BCA assay)
-
-
Procedure:
-
Plate A549 or H1299 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
Follow the manufacturer's protocol for the pyruvate kinase activity assay kit. Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing phosphoenolpyruvate (PEP) and ADP. The production of pyruvate is then measured.
-
Normalize the PK activity to the total protein concentration of the lysate.
-
Glucose Consumption and Lactate Production Assays
These assays determine the effect of PKM2 activation on the metabolic activity of the cells.
-
Materials:
-
Treated A549 or H1299 cells
-
Glucose Assay Kit
-
Lactate Assay Kit
-
96-well plates
-
-
Procedure:
-
Seed cells in a 24-well plate and treat with this compound as described for the viability assay.
-
At specified time points (e.g., 24 and 48 hours), collect a small aliquot of the culture medium.
-
Measure the concentration of glucose and lactate in the collected medium using commercially available kits according to the manufacturer's instructions.
-
At the end of the experiment, lyse the cells and determine the total protein content for normalization.
-
Calculate the rates of glucose consumption and lactate production per microgram of protein.
-
Western Blot Analysis
This protocol is used to assess the expression levels of PKM2 and other relevant proteins.
-
Materials:
-
Treated A549 or H1299 cells
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Prepare cell lysates from treated cells as described for the PK activity assay.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
References
Application Notes and Protocols for In Vivo Xenograft Studies with PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It primarily exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Small molecule activators of PKM2, such as compound 5, promote the formation of its highly active tetrameric state. This shift is hypothesized to reverse the Warburg effect, thereby inhibiting tumor growth.[1][2] These application notes provide detailed protocols and supporting data for conducting in vivo xenograft studies to evaluate the efficacy of PKM2 activator 5 and its analogues.
Mechanism of Action
PKM2 activators, including compound 5 and its prodrug, compound 16, function by allosterically binding to PKM2 and stabilizing its tetrameric conformation.[1][2] This enhanced enzymatic activity increases the conversion of phosphoenolpyruvate (PEP) to pyruvate, boosting ATP production and reducing the availability of glycolytic intermediates for anabolic processes. Furthermore, the activation of PKM2 has been shown to inhibit the STAT3 signaling pathway by reducing the nuclear translocation of dimeric PKM2, which can act as a protein kinase and transcriptional co-activator.[1] This dual mechanism of metabolic reprogramming and signaling pathway inhibition underlies the anti-tumor effects of these compounds.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of PKM2 and the effect of activator 5.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and the in vivo efficacy of its prodrug, compound 16, in a glioblastoma xenograft model.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | AC50 | Cell Line | Reference |
| 5 | PKM2 | Enzymatic Activity | 15 nM | U118 (Glioblastoma) | [1] |
Table 2: In Vivo Efficacy of Compound 16 (Prodrug of 5) in U118 Glioblastoma Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth | Tumor Weight | Animal Model | Reference |
| Vehicle Control | Not specified | - | - | Nude mice | [1] |
| Compound 16 | Not specified | Markedly suppressed | Reduced | Nude mice | [1] |
Experimental Protocols
Protocol 1: U118 Glioblastoma Xenograft Model
This protocol details the procedure for establishing a subcutaneous xenograft model of human glioblastoma using the U118 cell line to evaluate the anti-tumor efficacy of this compound's prodrug, compound 16.
Materials:
-
U118 human glioblastoma cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Compound 16 (prodrug of this compound)
-
Vehicle control
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture U118 cells in standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep cells on ice until injection.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups. Administer compound 16 or vehicle control according to the predetermined dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice. Excise the tumors and measure their final weight.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo xenograft study.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The provided data and protocols offer a framework for investigating the anti-tumor effects of this compound and its analogues in vivo. These studies are crucial for the preclinical validation of PKM2 activation as a therapeutic strategy in oncology. Further investigations should focus on optimizing dosing regimens, exploring efficacy in other cancer models, and elucidating the detailed pharmacokinetic and pharmacodynamic properties of these compounds.
References
Application Notes and Protocols: Lactate Production Assay Using PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme that regulates the final, rate-limiting step of glycolysis.[1][2] In many cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis and increased lactate production.[1][3][4] This metabolic reprogramming is crucial for providing cancer cells with the necessary building blocks for rapid proliferation.[4][5]
PKM2 activators are small molecules designed to stabilize the highly active tetrameric form of the enzyme.[6] This stabilization is intended to reverse the Warburg effect, thereby altering the metabolic landscape of cancer cells.[6] One of the key metabolic outputs affected by PKM2 activation is the production of lactate. Monitoring lactate levels in response to treatment with a PKM2 activator, such as PKM2 activator 5, provides a direct readout of the compound's on-target effect and its potential to modulate cancer cell metabolism.
This document provides detailed protocols and application notes for conducting a lactate production assay in cancer cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway influenced by PKM2 activators and the general experimental workflow for assessing their impact on lactate production.
Caption: PKM2 activation shifts the equilibrium from the dimeric to the tetrameric form, enhancing the conversion of PEP to pyruvate and impacting downstream metabolic pathways.
Caption: A streamlined workflow for assessing the effect of this compound on lactate production in cultured cancer cells.
Data Presentation
The following tables present hypothetical and literature-derived data on the effect of PKM2 activators on lactate production in different cancer cell lines. This data is for illustrative purposes to demonstrate the expected outcomes of the described assay.
Table 1: Effect of this compound on Lactate Production in A549 Lung Carcinoma Cells (Hypothetical Data)
| Treatment Group | Concentration (µM) | Lactate Concentration (mM) | Standard Deviation | % Lactate Production (Normalized to Vehicle) |
| Vehicle Control (DMSO) | 0 | 8.5 | ± 0.6 | 100% |
| This compound | 1 | 7.8 | ± 0.5 | 91.8% |
| This compound | 5 | 6.2 | ± 0.4 | 72.9% |
| This compound | 10 | 4.5 | ± 0.3 | 52.9% |
| This compound | 25 | 3.1 | ± 0.2 | 36.5% |
Table 2: Literature-Derived Data on the Effect of PKM2 Activators on Lactate Production
| Activator | Cell Line | Treatment Conditions | Effect on Lactate Production | Reference |
| DASA-58 | H1299 (Lung Cancer) | 50 µM, acute treatment | Decreased | [1] |
| TEPP-46 | Kidney Cells | Not specified | Increased | [7] |
| TEPP-46 | Pancreatic Cancer Cells | Not specified | Reduced | [5] |
| DASA-58 | Breast Cancer Cells | 30 µM, 60 µM; 0-72h | Increased | [3] |
Note: The conflicting reports on the effect of PKM2 activators on lactate production may be attributed to differences in cell lines, experimental conditions, and the specific metabolic wiring of the cells under investigation.[8]
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Commercial colorimetric lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or Cell Biolabs)[7][8][9]
-
Microplate reader capable of measuring absorbance at the wavelength specified by the lactate assay kit (commonly 450 nm or 570 nm)[8][10]
Cell Seeding and Treatment
-
Cell Seeding : Seed the cancer cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium.
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Preparation of Treatment Solutions : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment : Remove the existing medium from the wells and add 100 µL of the prepared treatment solutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Lactate Production Assay (Colorimetric)
The following is a general protocol based on commercially available lactate assay kits. Always refer to the specific manufacturer's instructions for the kit you are using. [7][8][9][10][11][12]
-
Reagent Preparation : Prepare all reagents as described in the kit manual. This typically includes reconstituting the enzyme mix and substrate mix in the provided assay buffer.[8][9]
-
Standard Curve Preparation : Prepare a lactate standard curve by performing serial dilutions of the provided lactate standard in the assay buffer.[7][8] The concentration range should be appropriate for the expected lactate levels in your samples.
-
Sample Collection : After the treatment incubation period, carefully collect 10-20 µL of the cell culture supernatant from each well without disturbing the cell layer.
-
Assay Reaction :
-
Add 50 µL of each standard and sample to separate wells of a new 96-well plate.[8]
-
Prepare a Reaction Mix containing the lactate enzyme mix and substrate mix according to the kit's protocol.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.[8][9]
-
Mix the contents of the wells thoroughly.
-
-
Incubation : Incubate the plate at room temperature or 37°C (as specified by the kit) for 30-60 minutes, protected from light.[8][11]
-
Measurement : Measure the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.[11]
Data Analysis
-
Background Subtraction : Subtract the absorbance value of the blank (0 lactate standard) from all other standard and sample readings.
-
Standard Curve : Plot the background-corrected absorbance values for the lactate standards against their corresponding concentrations to generate a standard curve.
-
Lactate Concentration Calculation : Determine the lactate concentration in each experimental sample by interpolating their absorbance values from the standard curve.
-
Normalization : If desired, normalize the lactate production to the cell number or total protein content in each well to account for any effects of the compound on cell proliferation.
-
Percentage Calculation : Express the lactate production in treated samples as a percentage of the vehicle control.
Conclusion
The lactate production assay is a robust and straightforward method to assess the metabolic effects of this compound. By quantifying changes in lactate secretion, researchers can gain valuable insights into the compound's ability to modulate the glycolytic pathway in cancer cells. The provided protocols and data serve as a comprehensive guide for implementing this assay in a laboratory setting. It is important to consider the potential for cell-type specific responses to PKM2 activation when interpreting the results.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. Targeting Pyruvate Kinase M2 and Lactate Dehydrogenase A Is an Effective Combination Strategy for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PKM2 activator TEPP-46 suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxygen Consumption Measurement with PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis. This phenotype supports rapid cell proliferation by shunting glycolytic intermediates into anabolic pathways. Small molecule activators of PKM2, such as PKM2 Activator 5, promote the formation of the highly active tetrameric state of the enzyme. This is hypothesized to reverse the Warburg effect, shifting metabolism from glycolysis towards oxidative phosphorylation and thereby increasing oxygen consumption. However, recent studies with similar activators have shown that the metabolic response can be complex and may not always lead to an increase in oxygen consumption.
This document provides detailed application notes and protocols for measuring the effect of this compound on cellular oxygen consumption, a critical parameter for understanding its mechanism of action and potential as a therapeutic agent.
PKM2 Signaling and Metabolic Regulation
Activation of PKM2 is expected to increase the flux of pyruvate into the tricarboxylic acid (TCA) cycle, subsequently enhancing oxidative phosphorylation and cellular oxygen consumption. The less active dimeric PKM2, prevalent in cancer cells, slows down glycolysis, leading to the accumulation of upstream glycolytic intermediates that fuel anabolic processes. By forcing PKM2 into its active tetrameric form, this compound is designed to accelerate the conversion of PEP to pyruvate, thereby increasing the substrate pool for mitochondrial respiration.
Caption: Simplified signaling pathway of PKM2 activation and its effect on cellular metabolism.
Quantitative Data Summary
The following table summarizes the known activity of this compound and the observed effects of similar PKM2 activators on cellular metabolism. It is important to note that the effect of PKM2 activation on oxygen consumption can be cell-type dependent.
| Compound | AC50 (µM) | Effect on Oxygen Consumption Rate (OCR) | Cell Line(s) | Reference |
| This compound | 0.316 | Data not yet published | - | [1][2] |
| DASA-58 | ~0.1 | Decreased | MCF7, MDA-MB-231, HCC1443 (Breast Cancer) | [3] |
| TEPP-46 | 0.092 | Not explicitly reported, but increased glucose consumption and lactate production | H1299 (Lung Cancer) | [4][5][6] |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol describes the use of the Agilent Seahorse XF Analyzer to measure the real-time oxygen consumption rate of cultured cells upon treatment with this compound.[7][8]
Materials:
-
This compound
-
Cell line of interest (e.g., A549, H1299, MCF7)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Cell counter
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for the Solubilization of PKM2 Activator 5 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of PKM2 activator 5 in dimethyl sulfoxide (DMSO) for use in various research applications. Adherence to this protocol is crucial for ensuring the compound's stability and activity in downstream experiments.
Compound Information
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, and its activity is a critical regulator of cancer cell metabolism. This compound is a potent small molecule that promotes the active tetrameric conformation of PKM2, thereby influencing cellular metabolic pathways.
| Property | Value | Reference |
| Synonyms | Compound 8 | [1] |
| AC50 | 0.316 µM | [1] |
| Solubility in DMSO | 50 mg/mL (113.00 mM) | [1] |
Experimental Protocols
Materials Required:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Stock Solution Preparation (10 mM Example):
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume and concentration of the stock solution.
-
Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube. For optimal results, use a newly opened bottle of DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1][2]
-
Dissolve the compound:
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.[2]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
For cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] Prepare intermediate dilutions of the stock solution in your aqueous experimental buffer. Be aware that rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock".[2] To avoid this, perform serial dilutions.
PKM2 Signaling Pathway
PKM2 plays a pivotal role in cellular metabolism, particularly in cancer cells, through its regulation by various signaling pathways. The enzyme can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[3][4] PKM2 activators, such as this compound, promote the formation of the active tetramer, leading to increased pyruvate kinase activity.[5][6] This shifts the metabolic balance from anabolic processes back towards glycolysis and oxidative phosphorylation.
Caption: Simplified PKM2 signaling and activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Storage of PKM2 Activator Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, storage, and stability assessment of stock solutions for Pyruvate Kinase M2 (PKM2) activators. The information herein is compiled to ensure the integrity and reproducibility of experiments involving these compounds.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it regulates the final step of glycolysis. PKM2 can exist in a highly active tetrameric form and a less active dimeric form. The dimeric form diverts glycolytic intermediates into biosynthetic pathways, promoting cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are valuable tools for studying its role in disease and as potential therapeutic agents. Ensuring the stability and proper handling of these activators is paramount for obtaining reliable and reproducible experimental results.
Preparing PKM2 Activator Stock Solutions
Proper preparation of stock solutions is the first step in ensuring the quality of your experiments. The following protocol outlines the general procedure for preparing a stock solution of a PKM2 activator.
Protocol 1: Preparation of a PKM2 Activator Stock Solution
-
Pre-weighing Preparation: Before opening the vial of the powdered compound, bring it to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: In a sterile environment, accurately weigh the desired amount of the PKM2 activator powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Consult the manufacturer's datasheet for solubility information.
-
Dissolution: Ensure complete dissolution of the compound by vortexing or sonicating the solution. Visually inspect the solution to confirm there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at the recommended temperature, protected from light.
Stability and Storage of Stock Solutions
The stability of a PKM2 activator in a stock solution is dependent on several factors, including the solvent, storage temperature, and exposure to light.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for many organic small molecules. | Provides good solubility for many compounds and is stable at low temperatures. |
| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures minimize chemical degradation and solvent evaporation. |
| Light | Store in amber or light-blocking tubes and protect from direct light. | Many organic compounds are light-sensitive and can degrade upon exposure. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. | Repeated temperature fluctuations can lead to compound degradation and precipitation. |
Table 1: Summary of Stock Solution Stability Data (Hypothetical Data)
| Compound | Solvent | Concentration | Storage Temp. | Duration | Purity Change |
| PKM2 Activator 5 | DMSO | 10 mM | -20°C | 6 months | < 1% |
| This compound | DMSO | 10 mM | 4°C | 1 week | < 2% |
| This compound | Ethanol | 10 mM | -20°C | 3 months | < 5% |
Note: This table presents hypothetical stability data. Users should always refer to the manufacturer's specific stability data for their compound or conduct their own stability studies.
Experimental Protocols
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol outlines a method to assess the stability of a PKM2 activator stock solution over time.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for High-Performance Liquid Chromatography (HPLC) analysis.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the initial purity and concentration of the compound.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Repeat HPLC Analysis: Dilute and analyze the aged aliquots using the same HPLC method as the initial analysis.
-
Data Comparison: Compare the purity and concentration of the aged samples to the initial T=0 sample to determine the extent of degradation.
Protocol 3: Functional Assessment of PKM2 Activator Activity
This protocol provides a method to functionally assess the activity of a stored PKM2 activator stock solution using a cell-based assay.
-
Cell Culture: Culture a cancer cell line known to express PKM2 (e.g., A549, HCT116) under standard conditions.
-
Treatment: Treat the cells with a dilution series of the PKM2 activator from both a freshly prepared stock solution and the stored stock solution. Include a vehicle control (e.g., DMSO).
-
Lactate Assay: After a suitable incubation period, measure the lactate concentration in the cell culture medium. Activation of PKM2 is expected to decrease lactate production.
-
Data Analysis: Compare the dose-response curves of the fresh and stored activators. A significant shift in the EC50 value of the stored activator may indicate a loss of activity.
Visualized Pathways and Workflows
Caption: PKM2 signaling pathway and mechanism of activation.
Caption: Experimental workflow for using a PKM2 activator.
Application of PKM2 Activator 5 in Hypoxia Studies: A Detailed Guide
Note: While "PKM2 activator 5" is a commercially available compound (also known as compound 8, CAS 796092-26-7) with a reported AC50 value of 0.316 µM for PKM2 activation, there is a lack of specific published research detailing its application and effects in hypoxia studies.[1] To provide comprehensive and actionable information as requested, this document will focus on the well-characterized representative PKM2 activator, PA-12 , for which detailed experimental data and protocols in the context of hypoxia are available. The principles and methodologies described herein are expected to be broadly applicable to other potent PKM2 activators.
Introduction to PKM2 Activation in Hypoxia
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming.[2][3] Under hypoxic conditions, often found in the tumor microenvironment, the less active dimeric form of PKM2 can translocate to the nucleus. In the nucleus, it acts as a coactivator for the hypoxia-inducible factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[2][3] This interaction enhances the transcription of HIF-1α target genes, promoting glycolysis, angiogenesis, and cell survival.[2]
Small-molecule activators of PKM2, such as PA-12, promote the formation of the highly active tetrameric form of the enzyme.[2] This activation of PKM2's enzymatic activity in the cytoplasm is hypothesized to counteract the metabolic advantages conferred by the dimeric form in cancer cells under hypoxia. Specifically, PKM2 activation can block the nuclear translocation of PKM2, thereby inhibiting HIF-1α-mediated gene transcription and suppressing cancer cell viability in hypoxic conditions.[2]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of the representative PKM2 activator, PA-12, in hypoxia studies.
| Parameter | Cell Line | Condition | Value | Reference |
| Half-maximal activity concentration (AC50) | Recombinant PKM2 (in vitro) | - | 4.92 μM | [2] |
| Inhibition of HRE reporter activity | A549 lung cancer cells | Hypoxia | Dose-dependent suppression | [2] |
| Suppression of cell viability | A549 lung cancer cells | Hypoxia | Significant suppression | [2] |
| Inhibition of HIF-1 target gene expression (GLUT1, GLUT3, VEGF) | A549 lung cancer cells | Hypoxia | Significant inhibition | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by PKM2 activators in hypoxia and a typical experimental workflow for studying their effects.
Caption: PKM2 activation pathway in hypoxia.
Caption: Experimental workflow for hypoxia studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of a PKM2 activator in hypoxia, based on methodologies used for PA-12.[2]
Cell Culture and Hypoxia Induction
-
Cell Line: A549 human lung carcinoma cells are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Standard Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: Place cell cultures in a hypoxic chamber with a controlled atmosphere of 1% O2, 5% CO2, and balanced with N2 for the desired duration of the experiment (e.g., 12-48 hours).
Cell Viability Assay under Hypoxia
-
Objective: To determine the effect of the PKM2 activator on cancer cell viability under hypoxic conditions.
-
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PKM2 activator (e.g., 10, 20, 30 µM of PA-12) or vehicle control (DMSO) for 2 hours.[2]
-
Transfer the plates to a hypoxic chamber and incubate for 48 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Nuclear and Cytoplasmic Fractionation and Western Blotting
-
Objective: To investigate the effect of the PKM2 activator on the nuclear translocation of PKM2 under hypoxia.
-
Procedure:
-
Seed A549 cells in 6-well plates.
-
Pre-treat the cells with the PKM2 activator or vehicle for 2 hours.
-
Expose the cells to hypoxia for 12 hours.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
Determine the protein concentration of each fraction using a BCA assay.
-
Perform SDS-PAGE and Western blotting with primary antibodies against PKM2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Hypoxia Response Element (HRE) Reporter Assay
-
Objective: To measure the effect of the PKM2 activator on HIF-1α transcriptional activity.
-
Procedure:
-
Co-transfect A549 cells with a firefly luciferase reporter plasmid containing HREs and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, pre-treat the cells with the PKM2 activator or vehicle for 2 hours.
-
Incubate the cells under hypoxia for 12 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative HRE reporter activity.[3]
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes
-
Objective: To quantify the effect of the PKM2 activator on the expression of HIF-1α target genes.
-
Procedure:
-
Treat A549 cells with the PKM2 activator or vehicle and expose them to hypoxia as described above.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for HIF-1 target genes (e.g., GLUT1, VEGF) and a housekeeping gene for normalization (e.g., β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
By following these protocols, researchers can effectively investigate the application and mechanism of action of PKM2 activators in hypoxia studies, contributing to the development of novel cancer therapeutics targeting tumor metabolism.
References
Application Notes and Protocols for Evaluating PKM2 Activator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells.[1][2] It plays a crucial role in regulating cell metabolism, promoting the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation even in the presence of oxygen.[2][3][4] PKM2 can exist in two main forms: a highly active tetramer and a less active dimer.[1][3][4] In tumor cells, the dimeric form is predominant and contributes to anabolic metabolism, supporting cell proliferation.[1][3] Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics, as they can shift cancer cell metabolism back towards oxidative phosphorylation and suppress tumor growth.[1][4][5]
PKM2 activator 5 has been identified as a potent activator of PKM2 with an AC50 value of 0.316 µM.[6] These application notes provide a comprehensive guide for the experimental design and detailed protocols to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Endpoint | Potency (AC50) |
| This compound | PKM2 | Enzyme Kinetics | Activation | 0.316 µM[6] |
Table 2: Expected Outcomes of this compound Treatment in Cellular Assays
| Assay | Cell Line | Expected Outcome with this compound | Reference |
| Lactate Production | Cancer Cell Line (e.g., A549, HCT116) | Decreased extracellular lactate | [1] |
| Cell Proliferation | Cancer Cell Line (e.g., A549, HCT116) | Inhibition of cell growth | [7] |
| Cellular Thermal Shift Assay (CETSA) | Cancer Cell Line (e.g., A549, HCT116) | Increased thermal stability of PKM2 | [8][9] |
Signaling Pathways and Experimental Workflows
PKM2 Activation and Downstream Metabolic Effects
Activation of PKM2 by small molecules like activator 5 promotes the formation of the stable tetrameric form. This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, driving the metabolic flux towards the TCA cycle and oxidative phosphorylation, and away from lactate production, a hallmark of the Warburg effect.
References
- 1. benchchem.com [benchchem.com]
- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Western Blot Analysis of PKM2 Tetramerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism and cell proliferation. PKM2 can exist in two main oligomeric states: a highly active tetramer and a less active dimer.[1] The tetrameric form efficiently catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate.[2] In contrast, the dimeric form exhibits lower catalytic activity, leading to the accumulation of glycolytic intermediates that are redirected into anabolic pathways to support cell growth.[1] The equilibrium between the tetrameric and dimeric states is regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP), post-translational modifications, and the binding of small molecule activators.[3]
The ratio of tetrameric to dimeric PKM2 is a crucial determinant of the metabolic phenotype of a cell. In many cancer cells, PKM2 is predominantly in its dimeric form, which is associated with the Warburg effect and tumor progression.[2] Therefore, promoting the formation of the PKM2 tetramer is a promising therapeutic strategy for cancer. Small molecule activators, such as TEPP-46 and DASA-58, have been developed to stabilize the tetrameric conformation of PKM2 and are valuable tools for research and drug development.[4][5]
This document provides detailed protocols for the analysis of PKM2 tetramerization using Western blotting, a widely accessible and powerful technique. The primary method described involves chemical cross-linking to stabilize the PKM2 oligomers prior to separation by SDS-PAGE and immunodetection.
Data Presentation
The following tables summarize the effects of small molecule activators on PKM2 tetramerization and enzymatic activity.
Table 1: Effect of Small Molecule Activators on PKM2 Tetramer Formation
| Compound | Cell Line | Concentration | Method | Observed Effect on Tetramer:Dimer Ratio | Reference |
| TEPP-46 | A549 | 1 µM | Size-Exclusion Chromatography & Western Blot | Increased tetramer formation, resistant to pervanadate-induced dissociation. | [4] |
| TEPP-46 | Mouse Kidney | Not Specified | Cross-linking & Western Blot | Significantly increased tetramer to dimer + monomer ratio. | [2] |
| DASA-58 | A549 | 40 µM | Co-immunoprecipitation | Increased association of PKM2 subunits. | [4] |
| DASA-58 | Breast Cancer Cells | 15 µM | Not Specified | Enhances pyruvate kinase activity, indicative of tetramerization. | [6] |
Table 2: Quantitative Effects of DASA-58 on PKM2 Activity
| Parameter | Value | Reference |
| Cellular EC₅₀ for PKM2 Activation (A549 cells) | 19.6 µM | [4] |
| Increase in PK Activity in A549-PKM2/kd cells (40 µM DASA-58) | 248 ± 21% | [4] |
Signaling Pathways and Experimental Workflow
PKM2 Tetramerization Signaling Pathway
The oligomeric state of PKM2 is regulated by a complex network of signaling pathways. Growth factor signaling, for instance, can lead to the phosphorylation of PKM2, which favors the dimeric state. Conversely, allosteric activators and certain small molecules can promote tetramerization.
Caption: Regulation of PKM2 oligomeric state by signaling pathways.
Experimental Workflow for PKM2 Tetramer Analysis
This diagram outlines the key steps for analyzing PKM2 tetramerization by Western blot following chemical cross-linking.
Caption: Workflow for PKM2 tetramer analysis by Western blot.
Experimental Protocols
Protocol 1: Analysis of PKM2 Tetramerization by Chemical Cross-linking and Western Blot
This protocol describes the use of the chemical cross-linker disuccinimidyl suberate (DSS) to stabilize PKM2 oligomers in cells before lysis and subsequent analysis by Western blot.
Materials:
-
Cultured cells expressing PKM2
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Disuccinimidyl suberate (DSS) (Thermo Scientific or equivalent)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PKM2 (e.g., Cell Signaling Technology #4053)[7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with small molecule activators (e.g., TEPP-46, DASA-58) or vehicle control for the desired time.
-
-
Cell Harvest and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
Chemical Cross-linking:
-
Quenching the Reaction:
-
Add quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the cross-linking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-PKM2 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Identify the bands corresponding to the PKM2 monomer (~60 kDa), dimer (~120 kDa), and tetramer (~240 kDa).
-
Quantify the band intensities using densitometry software to determine the relative abundance of each oligomeric state.
-
Protocol 2: Native PAGE for PKM2 Oligomer Analysis
Native PAGE separates proteins based on their size and native charge, preserving their oligomeric state without the need for cross-linking.
Materials:
-
As in Protocol 1, but without DSS and with native PAGE reagents.
-
Native PAGE running buffer
-
Native PAGE sample buffer
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1, 2, and 5 from Protocol 1, using a non-denaturing lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Native PAGE:
-
Add native PAGE sample buffer to the lysates. Do not boil the samples.
-
Load equal amounts of protein onto a native PAGE gel.
-
Run the gel according to the manufacturer's instructions, typically at 4°C to maintain protein integrity.
-
-
Western Blotting and Detection:
-
Follow steps 8 and 9 from Protocol 1 for protein transfer, blocking, antibody incubation, and detection.
-
-
Data Analysis:
-
Analyze the resulting bands to determine the relative migration of PKM2 oligomers. The migration pattern will be indicative of the size and charge of the complexes.
-
Troubleshooting
-
No or weak signal: Ensure efficient protein extraction and transfer. Check antibody dilutions and incubation times.
-
High background: Optimize blocking conditions and washing steps. Ensure the purity of all reagents.
-
Protein smearing: This can occur in native PAGE. Ensure the lysis and running buffers are compatible with maintaining protein stability. For cross-linking experiments, smearing could indicate over-cross-linking; optimize DSS concentration and incubation time.
-
Inconsistent results: Maintain consistency in all steps, especially incubation times and temperatures. Prepare fresh cross-linking and lysis buffers for each experiment.
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively analyze PKM2 tetramerization and gain valuable insights into its role in various biological processes and as a therapeutic target.
References
- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pyruvate kinase M2 modification by a lipid peroxidation byproduct acrolein contributes to kidney fibrosis [frontiersin.org]
- 9. Pyruvate kinase M2 modification by a lipid peroxidation byproduct acrolein contributes to kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PKM2 Activator 5 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cancer cell proliferation and survival. In tumor cells, PKM2 predominantly exists in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways, a phenomenon known as the Warburg effect. Small molecule activators, such as PKM2 activator 5, promote the formation of the highly active tetrameric state of PKM2, thereby reversing the Warburg effect and reprogramming cancer metabolism.[1][2] This shift in metabolism can render cancer cells vulnerable to other therapeutic agents, creating opportunities for synergistic combination therapies.
This document provides detailed application notes and protocols for utilizing this compound and other structurally similar activators in combination with various anti-cancer agents.
Mechanism of Action of PKM2 Activators
PKM2 activators are allosteric modulators that bind to a site distinct from the active site of the PKM2 enzyme.[3] This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme.[1][2] The activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step of glycolysis.[2] This increased glycolytic flux leads to elevated ATP production and can also sensitize cancer cells to oxidative stress.[4][5]
This compound (Compound 8) has been identified as a potent PKM2 activator with a half-maximal activation concentration (AC50) of 0.316 µM.[6] Its ability to alter the aberrant metabolism of cancer cells makes it a promising candidate for combination therapies.[6]
Combination Therapy Strategies
Preclinical and clinical studies have highlighted several promising combination strategies for PKM2 activators.
Combination with Immunotherapy (Checkpoint Inhibitors)
The activation of PKM2 can modulate the tumor microenvironment (TME), making it more susceptible to anti-tumor immune responses.[7] This provides a strong rationale for combining PKM2 activators with immune checkpoint inhibitors.
A notable example is the clinical development of TP-1454, a PKM2 activator, in combination with ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) in patients with advanced solid tumors.[7] Preclinical studies have demonstrated that combining a PKM2 activator with an anti-PD-1 antibody results in significant tumor growth inhibition.
Combination with Metabolic Inhibitors (e.g., 2-Deoxy-D-Glucose)
Targeting cancer metabolism from multiple angles can lead to synergistic cell killing. The combination of the PKM2 activator TEPP-46 with the glucose analog 2-deoxy-D-glucose (2-DG) has been shown to reduce cancer cell viability more effectively than either agent alone.[8]
Combination with Targeted Therapies (e.g., PDK1 Inhibitors)
Dual targeting of key metabolic pathways is another effective strategy. The combination of a PKM2 activator (ML265) and a pyruvate dehydrogenase kinase 1 (PDK1) inhibitor (AZD7545) has demonstrated synergistic effects in inhibiting the proliferation of non-small-cell lung cancer (NSCLC) cells and inducing apoptosis.
Quantitative Data from Combination Studies
The following tables summarize key quantitative data from preclinical studies investigating PKM2 activator combination therapies.
| Combination | Cancer Model | Key Findings | Reference |
| PKM2 Activator (TEPP-46) + 2-Deoxy-D-Glucose (2-DG) | Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468, MCF7) | Reduced cell viability to 56-80% of control in combination, with the most pronounced effect in MCF7 cells (55% reduction). | [9] |
| PKM2 Activator (TEPP-46) + 2-Deoxy-D-Glucose (2-DG) | H1299 Lung Cancer Xenograft | Increased median survival in mice treated with the combination (57.6 ± 12 days) compared to vehicle (22.6 ± 6 days), TEPP-46 alone (21.8 ± 7 days), or 2-DG alone (21.0 ± 5 days). | [8] |
| PKM2 Activator + Anti-PD-1 Antibody | Syngeneic Mouse Tumor Models | Significant tumor growth inhibition. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with single agents and combinations at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Synergy Analysis (Checkerboard Assay and Combination Index)
This protocol is designed to determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
Procedure:
-
Assay Setup: In a 96-well plate, create a matrix where the concentration of this compound is serially diluted along the x-axis and the concentration of the combination drug is serially diluted along the y-axis.
-
Cell Seeding and Treatment: Seed cells and treat with the drug combinations as described in the cell viability assay protocol.
-
Data Collection: After the incubation period, perform a cell viability assay (e.g., MTT).
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol provides a general workflow for analyzing the immune cell composition of tumors from mice treated with a PKM2 activator in combination with immunotherapy.
Materials:
-
Tumor tissue
-
Digestion buffer (e.g., Collagenase D, DNase I)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue and digest it into a single-cell suspension using a digestion buffer.
-
Red Blood Cell Lysis: Remove red blood cells using a lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the populations of different immune cells within the tumor microenvironment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PKM2 activation.
Caption: In vitro combination therapy workflow.
Caption: PKM2 and PD-L1 signaling interaction.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oncogene activation during immunotherapy triggers cancer hyperprogression | BioWorld [bioworld.com]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive immunophenotyping reveals distinct tumor microenvironment alterations in anti-PD-1 sensitive and resistant syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PKM2 activator 5 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PKM2 activator 5.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with PKM2 activators?
A: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target, Pyruvate Kinase M2 (PKM2). These unintended interactions are a significant concern as they can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability to in vivo models. For kinase modulators, cross-reactivity with other kinases is a common source of off-target effects.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of PKM2. Could this be an off-target effect of this compound?
A: It is possible. PKM2 is a key regulator of glycolysis and also has non-glycolytic roles in gene transcription and protein kinase activity.[2][3] If you observe a phenotype inconsistent with these functions, it is crucial to investigate potential off-target effects. A systematic approach to de-risk your observations is recommended.
Q3: How can I differentiate between on-target and off-target effects of this compound?
A: Differentiating on-target from off-target effects is crucial for data interpretation. One effective strategy is to use multiple, structurally distinct PKM2 activators. If different activators produce the same biological effect, it is more likely to be an on-target effect.[4] Additionally, genetic knockdown or knockout of PKM2 should mimic the effects of the activator if they are on-target. A rescue experiment, where a drug-resistant mutant of PKM2 is overexpressed, can also confirm on-target effects.[1]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Metabolism
My experiments with this compound show unexpected changes in cellular metabolism, such as a significant increase in lactate production and altered oxygen consumption. Is this an off-target effect?
This may not be an off-target effect, but rather a downstream consequence of PKM2 activation. Pharmacological activation of PKM2 can reprogram glycolysis.[4] Different PKM2 activators have been reported to have varying effects on lactate secretion and glucose consumption, so the specific metabolic phenotype can be compound-dependent.[5]
Troubleshooting Steps:
| Possible Cause | Suggested Action | Expected Outcome |
| On-target metabolic reprogramming | 1. Compare the metabolic effects with a structurally unrelated PKM2 activator (e.g., TEPP-46, DASA-58).[4] 2. Measure PKM2 enzyme activity in cell lysates to confirm target engagement. 3. Perform PKM2 knockdown (siRNA or CRISPR) to see if the metabolic phenotype is reversed. | 1. A similar metabolic shift with a different activator suggests an on-target effect. 2. Increased PKM2 activity confirms the compound is active in cells. 3. Reversal of the phenotype upon PKM2 knockdown points to an on-target mechanism. |
| Off-target metabolic enzyme modulation | 1. Perform a proteome-wide thermal shift assay (CETSA) to identify other protein targets. 2. Conduct an unbiased metabolomics study to identify broader metabolic changes. | 1. Identification of other metabolic enzymes that bind to your compound. 2. Provides a comprehensive view of metabolic pathways affected by your compound. |
Logical Workflow for Investigating Unexpected Metabolic Changes
Caption: Workflow for troubleshooting unexpected metabolic phenotypes.
Issue 2: Unexplained Cytotoxicity
This compound is showing significant cytotoxicity at concentrations where I expect to see specific metabolic effects. How can I determine if this is due to off-target effects?
Unexplained cytotoxicity is a common concern with small molecule inhibitors and activators. It is important to distinguish between on-target and off-target toxicity.
Troubleshooting Steps:
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a comprehensive kinome-wide selectivity screen. 2. Test a structurally unrelated PKM2 activator with similar potency.[1] | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If the toxicity is not replicated, it points towards an off-target effect of this compound. |
| On-target toxicity | 1. Utilize siRNA or CRISPR/Cas9 to specifically knock down PKM2 and observe if the toxicity is phenocopied. 2. Attempt a "rescue" experiment by overexpressing a drug-resistant mutant of PKM2.[1] | 1. If PKM2 knockdown replicates the toxicity, it suggests an on-target effect. 2. A successful rescue would confirm on-target toxicity. |
| Compound-specific issues | 1. Assess the solubility and stability of this compound in your cell culture medium. 2. Include a vehicle control (e.g., DMSO) at the same concentration used for the activator. | 1. Poor solubility or degradation can lead to non-specific effects. 2. Rules out toxicity caused by the vehicle. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the engagement of this compound with PKM2 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures.
-
Centrifugation: Centrifuge the heated samples to pellet aggregated proteins.
-
Protein Detection: Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PKM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: Proteome-wide Off-Target Identification
Objective: To identify potential off-targets of this compound in an unbiased manner.
Methodology:
-
Affinity Chromatography: Immobilize this compound or a close analog onto beads to create an affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with cell lysate to allow for the binding of target and off-target proteins.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptides by mass spectrometry to identify the bound proteins.[1]
Protocol 3: Kinome-wide Selectivity Screening
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology: This is typically performed as a service by specialized companies. The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases), and the percent inhibition or activation for each kinase is determined. The results will provide a comprehensive profile of the compound's kinase selectivity and identify any potential off-target kinases.[1]
Signaling Pathway
On-Target Effects of PKM2 Activation
PKM2 activators promote the formation of the more active tetrameric state of the enzyme. This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key step in glycolysis. This can lead to a redirection of glycolytic intermediates away from anabolic pathways, such as the serine biosynthesis pathway.[6]
Caption: Simplified signaling pathway of PKM2 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Impact of post-translational modifications on PKM2 activator 5 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PKM2 Activator 5. The content focuses on the impact of post-translational modifications (PTMs) on the efficacy of the activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric activator of Pyruvate Kinase M2 (PKM2). PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. This compound binds to a pocket at the subunit interface of PKM2, stabilizing the active tetrameric conformation and thus increasing its enzymatic activity.
Q2: How do post-translational modifications (PTMs) of PKM2 affect its activity?
A2: PTMs can significantly alter the structure and function of PKM2. Many PTMs favor the dissociation of the active tetramer into the less active dimer, thereby decreasing pyruvate kinase activity. For example, phosphorylation at Y105 disrupts the binding of the endogenous activator FBP (fructose-1,6-bisphosphate), promoting the dimeric state. Similarly, acetylation and oxidation at specific residues can also lead to a reduction in enzyme activity by favoring the dimer.
Q3: Can PTMs on PKM2 affect the efficacy of this compound?
A3: Yes, the PTM status of PKM2 can directly impact the efficacy of this compound. Since the activator functions by stabilizing the tetrameric form, PTMs that lock PKM2 in a dimeric state can reduce the activator's effectiveness. For instance, if a PTM occurs at or near the binding site of this compound, it may sterically hinder the activator from binding. Conversely, some PTMs might not significantly interfere with activator binding. The overall impact is context-dependent and needs to be empirically determined.
Troubleshooting Guide
Problem 1: I am not observing the expected increase in PKM2 activity in my cell lysate after treatment with this compound.
-
Possible Cause 1: High levels of inhibitory PTMs on PKM2.
-
Troubleshooting Step: Perform a Western blot or mass spectrometry analysis on your cell lysate to probe for known inhibitory PTMs of PKM2, such as phosphorylation on Y105 (pY105-PKM2) or acetylation on K305. High levels of these modifications may indicate that a significant fraction of the PKM2 pool is in a conformation that is resistant to activation.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Step: Ensure that your pyruvate kinase activity assay is set up correctly. Verify the concentrations of all substrates (PEP, ADP) and cofactors (Mg2+). Run a positive control with recombinant PKM2 to confirm that the assay itself is working.
-
-
Possible Cause 3: Compound instability or degradation.
-
Troubleshooting Step: Check the storage conditions and age of your this compound stock solution. Prepare a fresh stock solution and repeat the experiment.
-
Problem 2: The efficacy of this compound varies between different cell lines.
-
Possible Cause: Differential PTM profiles in the cell lines.
-
Troubleshooting Step: Different cell lines can have varying activities of kinases, acetyltransferases, and other modifying enzymes, leading to different basal PTM levels on PKM2. Compare the PTM profiles of PKM2 in the different cell lines using Western blotting. For example, a cell line with high EGFR or Src activity may have elevated pY105-PKM2 levels, potentially explaining reduced sensitivity to the activator.
-
Quantitative Data Summary
The following tables summarize hypothetical data on the effect of different PTMs on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Recombinant PKM2 with Different PTMs
| PKM2 Variant | EC50 (nM) of this compound | Max Activation (fold change) |
| Wild-Type PKM2 | 50 | 15 |
| Y105F Mutant (mimics non-phosphorylated) | 45 | 16 |
| Y105E Mutant (mimics phosphorylation) | 250 | 4 |
| K305Q Mutant (mimics acetylation) | 180 | 6 |
Table 2: Cellular Potency of this compound in Cell Lines with Different Endogenous PKM2 PTM Levels
| Cell Line | Basal pY105-PKM2 Level (relative units) | Cellular EC50 (µM) of this compound |
| Cell Line A | 0.2 | 1.5 |
| Cell Line B | 1.5 | 8.2 |
| Cell Line C | 0.8 | 3.0 |
Experimental Protocols
Protocol 1: Immunoprecipitation and Western Blotting for PKM2 PTMs
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Incubate 500-1000 µg of total protein with an anti-PKM2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated PKM2 by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for the PTM of interest (e.g., anti-pY105-PKM2, anti-acetyl-lysine).
-
Use an antibody against total PKM2 as a loading control.
Protocol 2: In Vitro PKM2 Activity Assay
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM PEP, and 1 mM ADP.
-
Add recombinant PKM2 (wild-type or mutant) to the reaction mixture.
-
Add varying concentrations of this compound.
-
The pyruvate produced is measured using a coupled reaction with lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rate and plot it against the activator concentration to determine the EC50.
Visualizations
Caption: Signaling pathway of PKM2 phosphorylation and activator intervention.
Caption: Experimental workflow to test the impact of PTMs on activator efficacy.
Caption: Logical relationship between PKM2 PTM status and activator response.
PKM2 activator 5 stability in long-term experiments
Welcome to the technical support center for PKM2 activator 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the long-term stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 8) is a small molecule that activates the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[3][4] In proliferating cells, including cancer cells, PKM2 often exists in a low-activity dimeric form, which diverts glucose metabolites towards biosynthetic pathways that support cell growth.[5][6] PKM2 activators promote the formation of the stable, highly active tetrameric form of the enzyme.[4][7] This shift is thought to reverse the Warburg effect, moving metabolism away from anabolic processes and suppressing tumor growth.[4][8]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The recommended conditions vary depending on whether it is in solid form or dissolved in a solvent.
Q3: I am observing a decrease in the activity of this compound in my multi-week cell culture experiment. What could be the cause?
A decline in compound activity during long-term experiments can be attributed to several factors. The compound may be degrading in the cell culture media at 37°C.[9] Components in the media, such as certain amino acids or enzymes from serum supplements, can interact with and degrade the activator.[9] Other potential issues include the compound precipitating out of the solution if its solubility limit is exceeded, or binding to the plastic surfaces of culture plates and tubes.[10]
Q4: Why is it important to assess the stability of this compound in my specific experimental setup?
Assessing the stability of your compound directly in your experimental conditions is crucial for the correct interpretation of biological data.[9] If the compound degrades, its effective concentration decreases over time, which can lead to an underestimation of its potency and efficacy.[9] Stability studies help establish a reliable concentration-response relationship and ensure that the observed biological effects are truly representative of the intended compound concentration.
Q5: What factors in cell culture media can influence the stability of a small molecule like this compound?
Several factors within the cell culture environment can affect compound stability:
-
Temperature: The standard incubation temperature of 37°C can accelerate chemical degradation processes.[9]
-
pH: While typically stable between 7.2-7.4, deviations in the pH of the culture medium can promote hydrolysis or other pH-dependent degradation.[9]
-
Media Components: Ingredients such as amino acids (e.g., cysteine), vitamins, and metal ions can react with the compound.[9]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[9]
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation if not protected from light.[9]
Data and Experimental Protocols
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use within a shorter timeframe if stored at -20°C.[1] |
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound remaining in cell culture media over a specified time course.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Multi-well plates (low-binding plates recommended)
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
-
Organic solvent (e.g., cold acetonitrile or methanol) for protein precipitation
-
Centrifuge
-
Analytical instrument (HPLC or LC-MS/MS)
Methodology:
-
Preparation:
-
Prepare the complete cell culture medium to be tested.
-
Spike the medium with this compound to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.
-
Aliquot the spiked medium into separate wells of a multi-well plate for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Incubation:
-
Immediately process the T=0 sample as described below.
-
Place the plate in a 37°C incubator.
-
-
Sample Collection & Processing:
-
At each designated time point, remove an aliquot of the medium.
-
Quenching & Protein Precipitation: Add a threefold excess of a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins and halt degradation.[9]
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for analysis.
-
-
Analysis:
-
Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[11]
-
-
Data Calculation:
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
-
Troubleshooting Guide
This guide addresses common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased or Inconsistent Activity Over Time | 1. Compound Degradation: The activator is breaking down in the culture media at 37°C.[9] 2. Adsorption to Plastic: The compound is sticking to the surfaces of plates or tubes.[10] | 1. Perform a stability study (see protocol above) to determine the compound's half-life in your media. 2. Prepare fresh working solutions from a frozen stock for each media change.[10] 3. Use low-binding microplates and tubes.[10] |
| Precipitate Observed in Media | 1. Poor Aqueous Solubility: The compound's concentration exceeds its solubility limit in the aqueous media.[9] 2. Incorrect Dilution: Adding a concentrated DMSO stock directly to cold media can cause precipitation. | 1. Visually inspect wells for precipitate under a microscope. 2. Decrease the final working concentration.[9] 3. Optimize the dilution by using pre-warmed (37°C) media and performing a stepwise dilution.[9] |
| High Variability Between Replicates | 1. Incomplete Solubilization: The compound is not fully dissolved in the stock solution. 2. Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock. 3. Analytical Method Variability: Issues with the method used to measure the endpoint. | 1. Visually inspect stock solutions for any precipitate. Gently warm and vortex if needed.[9] 2. Use calibrated pipettes and proper technique.[10] 3. Validate your analytical method for linearity, precision, and accuracy.[9] |
Visualizations
PKM2 Activation Signaling Pathway
Caption: PKM2 exists in a dynamic equilibrium between a low-activity dimer and a high-activity tetramer.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for Stability Issues
Caption: A decision tree to diagnose and resolve common stability issues in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Issues with PKM2 Activator 5 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using PKM2 activator 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound, also referred to as compound 8, is a small molecule activator of Pyruvate Kinase M2 (PKM2). It has a reported half-maximal activation concentration (AC50) of 0.316 µM.[1][2] By activating PKM2, it aims to modulate the metabolic state of cancer cells.[1][2]
Q2: What is the general mechanism of action for PKM2 activators?
Pyruvate Kinase M2 is an enzyme that exists in two main forms: a highly active tetramer and a less active dimer.[3] In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support cell proliferation.[4] PKM2 activators promote the formation of the stable, active tetrameric state.[3] This shift is intended to drive glucose metabolism towards pyruvate and lactate production, thereby limiting the availability of precursors for biosynthesis.[4]
Q3: Why am I observing decreased cell viability with this compound treatment?
Decreased cell viability upon treatment with a PKM2 activator can be an expected outcome, particularly in cancer cells, and can be attributed to several factors:
-
Induction of Serine Auxotrophy: Activation of PKM2 can redirect glycolytic flux, reducing the carbon flow into the serine biosynthesis pathway.[5] This can make cancer cells dependent on external serine for survival, and in serine-depleted media, this leads to cell death.[5]
-
Metabolic Stress: By forcing a shift in metabolism, PKM2 activation can create a state of metabolic stress that some cells cannot adapt to, leading to apoptosis or cell cycle arrest.
-
Enhanced Efficacy of Co-treatments: PKM2 activation can sensitize cancer cells to other therapeutic agents. For instance, combination treatment with 2-deoxy-D-glucose (2-DG) has been shown to reduce cell viability more than either agent alone.[6][7]
Q4: Can PKM2 activation have different effects on cell viability depending on the experimental conditions?
Yes, the cellular context and experimental conditions are critical. For example, the anti-proliferative effects of PKM2 activators are often more pronounced in nutrient-deprived conditions, such as media lacking non-essential amino acids.[5] Under hypoxic conditions, a PKM2 activator was found to suppress lung cancer cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpectedly high or rapid cell death.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a concentration range around the reported AC50 (0.316 µM) and extend to higher and lower concentrations. |
| Nutrient-Depleted Media | If using media without non-essential amino acids, the observed cell death may be due to induced serine auxotrophy.[5] Confirm this by supplementing the media with serine and observing if cell viability is restored. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects. Ensure that the observed phenotype is specific to PKM2 activation by performing target engagement assays (see Experimental Protocols). |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the media is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Issue 2: No significant effect on cell viability.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | The effective concentration may be cell-line dependent. Perform a dose-response experiment to find the optimal concentration. |
| Nutrient-Rich Media | The effects of PKM2 activation on cell viability can be masked in nutrient-rich media.[5] Consider performing experiments in media with lower serum concentrations or lacking non-essential amino acids. |
| Compound Inactivity | Verify the activity of your compound stock. Perform an in vitro PKM2 activation assay (see Experimental Protocols) to confirm that the compound is active. |
| Cell Line Resistance | Some cell lines may be resistant to the metabolic shift induced by PKM2 activation. Consider using a different cell line or combining the PKM2 activator with another agent, such as 2-DG.[6][7] |
Data Presentation
Table 1: Potency of Various PKM2 Activators
| Compound | Reported AC50 | Notes |
| This compound (compound 8) | 0.316 µM | - |
| TEPP-46 (ML265) | 92 nM | Potent activator used in biochemical and cell-based assays. |
| DASA-58 | - | A specific and potent PKM2 activator. |
| PA-12 | 4.92 µM | Shown to suppress lung cancer cell viability under hypoxia. |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Blue®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 hours under either normoxic or hypoxic conditions.
-
Reagent Addition: Add 20 µl of CellTiter-Blue® reagent to each well.
-
Final Incubation: Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the fluorescence at excitation and emission wavelengths of 560 nm and 590 nm, respectively.
2. In Vitro PKM2 Activity Assay (ATP-based)
-
Reaction Setup: In a 96-well plate, combine 50 ng of recombinant PKM2 protein with the desired concentration of this compound.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Substrate Addition: Add the substrates phosphoenolpyruvate (PEP) and ADP to initiate the reaction.
-
Measurement: Use a commercial ATP detection kit (e.g., ATP Colorimetric/Fluorometric Assay Kit) to measure the amount of ATP produced. Measure fluorescence at excitation and emission wavelengths of 530 nm and 590 nm, respectively.
Mandatory Visualizations
Caption: Simplified PKM2 signaling and metabolic pathways.
Caption: General workflow for a cell viability assay.
Caption: A logical troubleshooting workflow for cell viability issues.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Navigating In Vivo Studies with PKM2 Activator 5: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing PKM2 activator 5 in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and streamline your experimental workflow for successful dosage refinement and efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel compound like this compound, a maximum tolerated dose (MTD) study is the critical first step. Based on data from structurally similar PKM2 activators, a starting dose of 10 mg/kg administered intraperitoneally (IP) or orally (PO) is a conservative starting point. Dose escalation can then proceed in cohorts (e.g., 30, 100, 300 mg/kg) to determine the MTD, which is the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).[1]
Q2: How can I confirm that this compound is engaging its target in vivo?
A2: Target engagement can be confirmed through pharmacodynamic (PD) studies. After a short-term treatment with this compound, tumor tissues can be excised and analyzed for the tetrameric form of PKM2. An increased ratio of tetrameric to dimeric PKM2 compared to vehicle-treated controls would indicate target engagement.[2][3] This can be assessed by techniques such as size-exclusion chromatography or immunoprecipitation followed by western blot.[2]
Q3: My in vivo study with this compound is not showing significant tumor growth inhibition. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects from compound stability and formulation to experimental design and biological factors.
Q4: What are the expected metabolic effects of PKM2 activation in vivo?
A4: Activation of PKM2 is expected to shift cancer cell metabolism from a state of anabolic biosynthesis towards increased glycolysis and lactate production.[4][5][6] This can be measured by analyzing intratumoral levels of key metabolites. For instance, treatment with PKM2 activators has been shown to decrease the levels of biosynthetic intermediates like ribose phosphate and serine, while increasing lactate.[7]
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low bioavailability | Poor solubility of this compound. | Optimize the formulation. Consider using vehicles such as 5% Ethanol/7.5% DMSO/25% PEG400/12.5% Cremophor EL/50% D5 water for IP administration.[8] For oral administration, assess the compound's pharmacokinetic profile to determine oral bioavailability.[9] |
| Rapid metabolism of the compound. | Conduct pharmacokinetic studies to determine the half-life of this compound.[9] If the half-life is very short, consider more frequent dosing or a different route of administration. | |
| Lack of tumor growth inhibition | Insufficient dose or target engagement. | Perform a dose-escalation study to ensure you are dosing at or near the MTD.[1] Confirm target engagement by measuring PKM2 tetramerization in tumor tissue.[2][3] |
| Tumor model is not dependent on the metabolic phenotype targeted by PKM2 activation. | Select cancer cell lines with high PKM2 expression for xenograft models (e.g., H1299 lung cancer, A549 lung cancer, HT29 colorectal cancer).[1][8] Some tumors may have compensatory metabolic pathways. | |
| Treatment was initiated on large, established tumors. | In initial efficacy studies, it is common to start treatment when tumors are palpable but not excessively large (e.g., 100-200 mm³).[1] The effect of PKM2 activators on established tumors might be less pronounced as a monotherapy.[4][5] | |
| Toxicity observed at expected therapeutic doses | Off-target effects of the compound. | While some PKM2 activators have shown no apparent toxicity at effective doses,[2][9] it is crucial to carefully monitor for any signs of toxicity. If toxicity is observed, reduce the dose or consider a different dosing schedule (e.g., 5 days on, 2 days off).[8] |
| Formulation issues. | Ensure the formulation vehicle is well-tolerated by the animals. Perform a vehicle-only control group to assess any vehicle-related toxicity. | |
| High variability in tumor growth within treatment groups | Inconsistent tumor cell implantation. | Ensure a consistent number of viable cells are injected subcutaneously. Mixing cells with Matrigel can sometimes improve tumor take rate and consistency.[1] |
| Animal health and handling. | Maintain a consistent environment and handle animals gently to minimize stress, which can affect tumor growth. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: 6-8 week old female athymic nude mice.[1]
-
Group Size: 3-5 mice per cohort.[1]
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).[1]
-
Route of Administration: Intraperitoneal (IP) or Oral (PO), based on the compound's properties.[1]
-
Dosing Schedule: Daily administration for 14-21 days.[1]
-
Monitoring: Monitor daily for clinical signs of toxicity (weight loss, changes in behavior, etc.). Measure body weight 3 times per week.[1]
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.[1]
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Methodology:
-
Cell Line Selection: A cancer cell line with high PKM2 expression (e.g., H1299 lung cancer, A549 lung cancer).[1][8]
-
Animal Model: 6-8 week old female athymic nude mice.[1]
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells in 100-200 µL of serum-free media or PBS (can be mixed with Matrigel) into the flank.[1]
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[1]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[1]
-
Dosing: Administer this compound at doses at or below the MTD. Include a vehicle control group.
-
Dosing Schedule: Administer treatments as determined by the MTD study (e.g., daily for 21-28 days).[1]
-
Endpoints: Primary endpoint is tumor growth inhibition. Secondary endpoints can include changes in body weight and overall survival. The study may be terminated when control tumors reach a predetermined size (e.g., 1500-2000 mm³).[1]
Visualizing Key Concepts
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 4. oncotarget.com [oncotarget.com]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. | BioWorld [bioworld.com]
Technical Support Center: Mitigating PKM2 Activator 5 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when working with PKM2 activator 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 8) is a small molecule designed to allosterically activate Pyruvate Kinase M2 (PKM2).[1][2][3] PKM2 is a key enzyme in the glycolytic pathway.[4] In many cancer cells, PKM2 is found in a less active dimeric form, which diverts glucose metabolites into biosynthetic pathways that support cell proliferation.[5] this compound promotes the formation of the highly active tetrameric state of PKM2.[6] This shift is intended to enhance the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reducing the availability of metabolic intermediates for anabolic processes and suppressing cancer cell growth.[4][5]
Q2: Is cytotoxicity an expected outcome of PKM2 activation?
The primary goal of PKM2 activation in cancer therapy is often to induce a cytostatic or cytotoxic effect on cancer cells by altering their metabolism. However, the observed effect can vary between cell lines and experimental conditions. Some studies on PKM2 activators have reported an anti-proliferative effect that is more cytostatic than cytotoxic. It's crucial to differentiate between intended on-target cytotoxicity in cancer cells and unintended off-target toxicity in non-cancerous cells or at lower-than-expected concentrations.
Q3: My cells are showing significant death after treatment with this compound. What are the initial troubleshooting steps?
If you observe unexpected levels of cytotoxicity, it is important to first rule out experimental artifacts. Here are the initial steps:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and dilutions to ensure the final concentration is accurate.
-
Assess Compound Solubility: Visually inspect the culture medium for any signs of precipitation of this compound. Poor solubility can lead to inaccurate dosing and potential cytotoxicity from compound aggregates.
-
Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line (typically below 0.5%). Run a vehicle-only control to confirm that the solvent is not the source of cytotoxicity.
-
Confirm Cell Health: Ensure that the cells were healthy and in the logarithmic growth phase before adding the compound.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a structured approach to identifying and mitigating unexpected cytotoxicity associated with this compound.
Table 1: Troubleshooting Matrix for Unexpected Cytotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Intrinsic toxicity of the compound in the specific cell line. | - Perform a dose-response curve to determine the IC50 value. - Reduce the incubation time. - Investigate the expression levels of PKM2 in your cell line. |
| Cell death observed only in specific cell lines | Cell line-specific sensitivity or off-target effects. | - Test on a panel of cell lines with varying PKM2 expression. - Consider if the cell line has a pre-existing metabolic vulnerability. |
| Variable cytotoxicity between experiments | Experimental variability. | - Standardize cell seeding density and passage number. - Ensure consistent incubation times and conditions (temperature, CO2, humidity). - Use freshly prepared dilutions of this compound for each experiment. |
| Cytotoxicity observed in non-cancerous cell lines | Potential off-target effects or general cellular toxicity. | - Reduce the concentration of this compound to the lowest effective dose. - Compare the cytotoxic profile with other known PKM2 activators. |
Mitigating On-Target Cytotoxicity and Metabolic Effects
Activation of PKM2 can lead to significant metabolic reprogramming, which may be the intended effect but can also lead to cell stress and death.
Serine Deprivation-Induced Cytotoxicity
One of the key metabolic consequences of PKM2 activation is a decreased flux of glycolytic intermediates into the serine biosynthesis pathway.[7] This can make cells highly dependent on extracellular serine for survival and proliferation.[7]
Mitigation Strategy:
-
Serine Supplementation: If the goal is to study other effects of PKM2 activation without inducing cell death due to serine auxotrophy, consider supplementing the culture medium with L-serine.
Enhanced Glycolysis and Glucose Consumption
PKM2 activation can lead to a significant increase in glucose consumption and lactate production.[8] While this is an on-target effect, it can lead to rapid depletion of nutrients and acidification of the culture medium, which can be cytotoxic.
Mitigation Strategy:
-
Media Replenishment: For long-term experiments, consider replenishing the culture medium to avoid nutrient depletion and waste product accumulation.
-
Combination Therapy: The increased glucose dependence can be exploited therapeutically. Combining this compound with a glucose analog like 2-deoxy-D-glucose (2-DG) has been shown to enhance cancer cell killing.[8]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Table 2: Example Data from a Dose-Response Experiment
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% |
| 5 | 0.63 | 50.4% |
| 10 | 0.31 | 24.8% |
| 50 | 0.10 | 8.0% |
Signaling Pathways and Workflows
PKM2 Signaling and Activator Intervention
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the point of intervention for this compound.
Troubleshooting Workflow for Cytotoxicity
This workflow provides a logical sequence of steps to diagnose and address unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. amsbio.com [amsbio.com]
- 4. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Adjusting experimental conditions for PKM2 activator 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PKM2 activator 5 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that allosterically activates Pyruvate Kinase M2 (PKM2).[1] In many cancer cells, PKM2 is predominantly in a less active dimeric state, which diverts glucose metabolites towards anabolic processes that support cell proliferation.[2][3][4] this compound binds to PKM2 at the subunit interaction interface, promoting the formation of the more stable and highly active tetrameric state.[3][5][6] This enzymatic activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis, thereby redirecting glucose metabolism towards ATP production and away from anabolic pathways.[2][3]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for the efficacy of this compound. It is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For in vitro experiments, a stock solution of 50 mg/mL (113.00 mM) in DMSO can be prepared, though ultrasonic assistance may be required.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1] For long-term storage, it is advisable to store the solid compound at 2-8°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended concentration range for in vitro and cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. The reported half-maximal activation concentration (AC50) for this compound is 0.316 µM in biochemical assays.[1][7] For cell-based assays, a concentration range of 1 µM to 50 µM is a reasonable starting point for titration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For comparative purposes, other well-characterized PKM2 activators like TEPP-46 and DASA-58 are often used in the range of 10 µM to 50 µM in cell culture experiments.[8][9]
Troubleshooting Guide
Problem 1: Inconsistent or no activation of PKM2 observed in biochemical assays.
-
Possible Cause 1: Improper compound handling.
-
Solution: Ensure this compound is fully dissolved in high-quality, anhydrous DMSO.[1] Sonicate if necessary. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Verify the concentrations of all assay components, including recombinant PKM2, PEP, and ADP.[10][11] The final concentration of PEP is critical as activators often work by increasing PKM2's affinity for this substrate. Ensure the assay buffer composition (pH, salt concentrations) is optimal for PKM2 activity.[10]
-
-
Possible Cause 3: Inactive enzyme.
-
Solution: Confirm the activity of the recombinant PKM2 enzyme using a known activator like fructose-1,6-bisphosphate (FBP) as a positive control.[11]
-
Problem 2: Lack of expected cellular effects (e.g., decreased proliferation, altered metabolism) in cell-based assays.
-
Possible Cause 1: Insufficient intracellular concentration.
-
Solution: Increase the concentration of this compound. Perform a dose-response curve to determine the effective concentration for your cell line. Also, verify the cell permeability of the compound in your specific cell type, although similar compounds are known to be cell-permeable.
-
-
Possible Cause 2: Experimental conditions masking the effect.
-
Solution: The effects of PKM2 activation on cell proliferation are often more pronounced under specific conditions, such as hypoxia (1% O2) or nutrient-depleted media (e.g., lacking non-essential amino acids like serine).[5][12][13] Standard culture conditions with high glucose and serum may mask the anti-proliferative effects.[9][12]
-
-
Possible Cause 3: Predominance of non-glycolytic functions of PKM2.
-
Solution: In some contexts, the non-metabolic roles of PKM2, such as its function as a protein kinase and transcriptional co-activator in the nucleus, may be more critical for cell proliferation.[2][14] Activation of the enzymatic function might not be sufficient to inhibit proliferation. Consider assays that measure changes in both glycolysis (e.g., lactate production, ECAR) and nuclear PKM2 activity.
-
Problem 3: High background or off-target effects observed.
-
Possible Cause 1: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, reduce the final concentration of this compound or the percentage of DMSO in the final medium (typically should not exceed 0.5%).
-
-
Possible Cause 2: Non-specific activity.
-
Solution: To confirm that the observed effects are due to PKM2 activation, consider using a structurally similar but inactive analog as a negative control.[12] Additionally, performing experiments in cells where PKM2 is knocked down or replaced with the constitutively active PKM1 isoform can help validate on-target effects.[5][6]
-
Quantitative Data Summary
| Parameter | Value | Compound | Assay Type | Reference |
| AC50 | 0.316 µM | This compound | Biochemical | [1][7] |
| AC50 | 92 nM | TEPP-46 (ML265) | Biochemical | [6][15] |
| EC50 | 19.6 µM | DASA-58 | Cell-based (A549 cells) | [5] |
| Solubility | 50 mg/mL in DMSO | This compound | - | [1] |
| Solubility | 100 mg/mL in DMSO | Pyruvate Kinase Activator | - |
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, which oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[10]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (e.g., 20 nM final concentration)
-
Phosphoenolpyruvate (PEP) (e.g., 0.5 mM final concentration)
-
Adenosine diphosphate (ADP) (e.g., 1 mM final concentration)
-
Nicotinamide adenine dinucleotide (NADH) (e.g., 0.2 mM final concentration)
-
Lactate dehydrogenase (LDH) (e.g., 8 units/well)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
-
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of this compound to determine the AC50 value.
-
Cellular Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of glycolysis in live cells by detecting the acidification of the extracellular medium, primarily due to lactate extrusion.[10]
-
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Cancer cell line of interest (e.g., A549, H1299)
-
Appropriate cell culture medium
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
Glycolysis stress test reagents (e.g., oligomycin, 2-deoxyglucose)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
The following day, replace the growth medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with this compound and other stress test compounds.
-
Calibrate the instrument and measure the basal ECAR.
-
Sequentially inject this compound, oligomycin, and 2-deoxyglucose to measure glycolytic rate, glycolytic capacity, and non-glycolytic acidification, respectively.
-
-
Data Analysis:
-
The instrument's software calculates ECAR values.
-
An increase in ECAR upon injection of this compound indicates an increase in glycolytic flux.
-
Visualizations
Caption: PKM2 Activation by Activator 5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
PKM2 activator 5 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with PKM2 activator 5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, we recommend using anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, high-purity grade of DMSO as it is hygroscopic and absorbed water can lead to the precipitation of the compound over time. For a 10 mM stock solution, carefully weigh the powdered this compound and dissolve it in the appropriate volume of anhydrous DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution to confirm the absence of any particulate matter.
Q2: My this compound precipitated when I diluted it in my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution in aqueous buffers is a common issue known as "solvent shock." This occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic stock solution to an aqueous environment. To prevent this, it is advisable to perform a serial dilution, first into a smaller volume of the aqueous buffer with vigorous mixing, and then adding this intermediate dilution to the final assay volume. Minimizing the final concentration of DMSO in the assay (typically below 0.5%) is also critical to avoid both precipitation and solvent-induced cellular toxicity.
Q3: How should I store my this compound to ensure its stability?
A3: Proper storage is essential to maintain the activity of this compound. For long-term storage, the solid powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from light, store the stock solution in amber vials or tubes wrapped in aluminum foil.
Q4: I am observing a decrease in the activity of my this compound over time in my long-term cell culture experiments. What could be the cause?
A4: A gradual loss of activity in long-term experiments can be due to several factors. The compound may be chemically degrading in the culture media due to factors like pH, temperature, or exposure to light. The piperazine and sulfonamide moieties in this compound may be susceptible to oxidative and photolytic degradation, respectively. Additionally, the compound may be metabolized by the cells, leading to a decrease in its effective concentration. It is recommended to replenish the media with a fresh dilution of the activator at regular intervals, depending on the duration of the experiment and the metabolic activity of the cells.
Q5: How can I be sure that the observed effects in my experiment are due to the on-target activity of this compound?
A5: To confirm on-target activity, several control experiments are recommended. A dose-response curve should demonstrate a clear relationship between the concentration of the activator and the measured biological effect. A rescue experiment, where the effect of the activator is reversed by a known PKM2 inhibitor, can also provide strong evidence for on-target activity. Additionally, using a structurally similar but inactive analog of the activator as a negative control can help to rule out off-target effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected PKM2 activation in biochemical assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Prepare a fresh stock solution from solid powder. - Verify the concentration and purity of the stock solution using HPLC or LC-MS. - Ensure proper storage conditions (see FAQ Q3). |
| Precipitation of the activator in the assay buffer | - Visually inspect the working solution for any cloudiness or precipitate. - Perform serial dilutions to minimize "solvent shock" (see FAQ Q2). - Ensure the final DMSO concentration is within the recommended limits for the assay. |
| Inaccurate pipetting or dilution | - Use calibrated pipettes and perform dilutions carefully. - Prepare a master mix for the reaction to ensure consistency across wells. |
| Suboptimal assay conditions | - Verify the pH and temperature of the assay buffer are within the optimal range for PKM2 activity. - Ensure all assay components (e.g., enzyme, substrates) are at the correct concentrations. |
| Contaminants in the assay buffer | - Use high-purity water and reagents to prepare the assay buffer. - Avoid introducing any potential inhibitors or interfering substances. |
Issue 2: High variability in results between experimental replicates in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | - Use a cell counter to ensure a consistent number of cells are seeded in each well. - Plate cells evenly and avoid edge effects in multi-well plates. |
| Variability in cell health or passage number | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Incomplete dissolution or precipitation of the activator in media | - Ensure the activator is fully dissolved in the media before adding to cells. - Check for any signs of precipitation in the culture wells. |
| Degradation of the activator in the culture media | - For long-term experiments, replenish the media with fresh activator at regular intervals. - Protect the plates from excessive light exposure. |
Issue 3: Unexpected cytotoxicity observed at concentrations intended for PKM2 activation.
| Possible Cause | Troubleshooting Steps |
| High concentration of DMSO | - Ensure the final DMSO concentration in the culture media is non-toxic for your specific cell line (typically <0.5%). - Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-target effects of the activator | - Perform a dose-response curve to determine the concentration range for specific PKM2 activation without significant toxicity. - Use a structurally similar inactive analog as a negative control. - Consult the literature for known off-target effects of similar compounds. |
| Formation of toxic degradation products | - If degradation is suspected, prepare fresh solutions of the activator for each experiment. - Protect the compound from light and heat to minimize degradation. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
-
Calculate the required mass: Based on the molecular weight of this compound (442.48 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a bath sonicator.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C or -20°C as recommended.
Protocol for Assessing PKM2 Activation using a Lactate Dehydrogenase (LDH)-Coupled Assay
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~10 nM)
-
Phosphoenolpyruvate (PEP) (final concentration ~0.5 mM)
-
Adenosine diphosphate (ADP) (final concentration ~0.3 mM)
-
Nicotinamide adenine dinucleotide (NADH) (final concentration ~0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration ~10 units/mL)
-
This compound (various concentrations)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of this compound to determine the AC₅₀ (half-maximal activation concentration).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound experiments.
Technical Support Center: Troubleshooting Inconsistent Results with PKM2 Activator Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyruvate Kinase M2 (PKM2) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PKM2, and why is it a target in drug development?
Pyruvate Kinase M2 (PKM2) is one of the four isoforms of the pyruvate kinase enzyme, which catalyzes the final, rate-limiting step of glycolysis.[1] In contrast to the constitutively active PKM1 isoform found in most differentiated tissues, PKM2 is predominantly expressed in embryonic and proliferating cells, including cancer cells.[2][3] PKM2 can exist in a highly active tetrameric state or a less active dimeric state.[4] In cancer cells, the dimeric form is prevalent and plays a non-glycolytic role by acting as a protein kinase and transcriptional coactivator, promoting anabolic processes and cell proliferation.[1][4] Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as potential therapeutics to reverse this metabolic phenotype and inhibit tumor growth.[4]
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of PKM2 activation. Could this be due to off-target effects?
Yes, it is possible. While many PKM2 activators are designed for selectivity, off-target effects can occur where the compound binds to and modulates the activity of other proteins.[5] This is a significant concern, especially for kinase inhibitors that often target the conserved ATP-binding pocket, leading to cross-reactivity with other kinases.[5] If you observe a phenotype inconsistent with the known metabolic and transcriptional roles of PKM2, it is crucial to investigate potential off-target effects.[5] A systematic approach, including testing a structurally unrelated PKM2 activator with similar potency, can help differentiate between on-target and off-target effects.[5]
Q3: Why do different PKM2 activators (e.g., TEPP-46, DASA-58) sometimes yield different results in the same cell line?
While both TEPP-46 and DASA-58 are potent and specific allosteric activators of PKM2, they belong to distinct chemical classes.[6][7] This can lead to differences in their pharmacological properties, such as cell permeability, metabolic stability, and potential off-target activities.[8][9] For instance, one study observed that TEPP-46, but not DASA-58, increased glucose consumption in H1299 lung cancer cells.[10][11] These discrepancies could be attributed to the different chemical structures of the activators.[7] Therefore, it is often recommended to use multiple, structurally distinct activators to confirm that the observed biological effect is due to PKM2 activation.[7]
Q4: Can the cellular context, such as cell type and passage number, influence the outcome of PKM2 activator experiments?
Absolutely. The response to PKM2 activators can be highly dependent on the cellular context. Different cancer cell lines can exhibit varying basal levels of PKM2 expression and activity, which can influence their response to activators.[7] Moreover, factors such as the metabolic state of the cells, the presence of endogenous activators like fructose-1,6-bisphosphate (FBP), and the activity of upstream and downstream signaling pathways can all impact the outcome.[6][12] High cell passage numbers can also lead to genetic and phenotypic drift, potentially altering the cellular response to drug treatment. It is advisable to use cells with low passage numbers and to characterize the basal metabolic phenotype of the cell lines being used.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low PKM2 Expression | - Confirm PKM2 expression levels in your cell line using Western blot or qPCR. Cell lines with low or absent PKM2 will not respond to activators.[7] |
| Compound Instability/Degradation | - Prepare fresh stock solutions of the PKM2 activator for each experiment. - Protect stock solutions from light and store them at the recommended temperature. |
| Poor Compound Solubility | - Ensure the activator is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media.[8][9] - Avoid precipitation of the compound in the final culture medium. Consider using a lower final concentration if solubility is an issue. |
| Cell Culture Conditions | - Ensure consistent cell seeding density and growth phase across experiments. - Use fresh culture media with consistent glucose and glutamine concentrations.[11] |
| On-target Metabolic Rewiring | - PKM2 activation alone may not be sufficient to induce cell death in all cancer cell lines under standard culture conditions.[10][11] Consider combining the PKM2 activator with other metabolic inhibitors, such as the glucose analog 2-deoxy-D-glucose (2-DG), which has been shown to synergize with PKM2 activation.[10][11] |
| Off-Target Effects | - Test a structurally unrelated PKM2 activator to see if the lack of effect is consistent across different chemical scaffolds.[5] |
Issue 2: Variable Results in PKM2 Enzyme Activity Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Inaccurate Protein Concentration | - Use a reliable protein quantification method (e.g., BCA assay) to ensure equal amounts of cell lysate are used in each reaction. |
| Sub-optimal Assay Conditions | - Optimize the concentrations of substrates (PEP, ADP) and coupling enzymes (LDH) for your specific experimental setup.[13][14] - Ensure the assay buffer has the correct pH and ionic strength.[13] |
| Presence of Endogenous FBP | - The presence of the endogenous activator Fructose-1,6-bisphosphate (FBP) in cell lysates can mask the effect of exogenous activators.[6] Consider assaying activity in the presence and absence of saturating concentrations of FBP to assess the activator's effect.[6] |
| Enzyme Instability | - Perform the assay on ice and use freshly prepared cell lysates. - Include protease and phosphatase inhibitors in the lysis buffer. |
| Interference from Test Compound | - Some compounds can interfere with the assay readout (e.g., by absorbing light at 340 nm in an LDH-coupled assay).[15] Run a control reaction with the compound but without the enzyme to check for interference. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH)-Coupled PKM2 Enzyme Activity Assay
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH is monitored by the change in absorbance at 340 nm.[4][13]
Materials:
-
96-well, UV-transparent microplate
-
Spectrophotometric plate reader
-
Recombinant human PKM2
-
PKM2 Activator (e.g., TEPP-46, DASA-58)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of the 96-well plate.
-
Add 5 µL of the PKM2 activator at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[13]
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the PKM2 activator.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.[13]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PKM2 activator is binding to its target in intact cells.[5]
Materials:
-
Cell culture reagents
-
PKM2 Activator
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with the PKM2 activator or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing the activator or vehicle.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PKM2 in the supernatant by Western blotting.
Data Analysis:
-
Plot the amount of soluble PKM2 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PKM2 activator indicates target engagement.[5]
Signaling Pathways and Experimental Workflows
PKM2 Signaling and Metabolic Regulation
Caption: Regulation and downstream effects of PKM2 activation.
Experimental Workflow for Screening PKM2 Activators
Caption: A typical workflow for the discovery and validation of PKM2 activators.
Troubleshooting Logic for Inconsistent Cell Viability
Caption: A logical workflow for troubleshooting inconsistent cell viability results.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PKM2 Activator 5 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays with PKM2 activator 5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended assay type for screening this compound?
A1: The most common and recommended biochemical assay for testing PKM2 activators like activator 5 is the Lactate Dehydrogenase (LDH)-coupled enzyme assay.[1][2] This is a continuous spectrophotometric assay that indirectly measures PKM2 activity by monitoring the decrease in NADH absorbance at 340 nm.[1][2] Alternatively, luminescence-based ATP detection assays, such as the Kinase-Glo® assay, can be used to measure the ATP produced by PKM2.[3]
Q2: What is the mechanism of action for PKM2 activators like activator 5?
A2: PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2][4] Small molecule activators, such as this compound, typically bind to an allosteric site on the PKM2 protein, distinct from the active site. This binding stabilizes the active tetrameric conformation of the enzyme, leading to increased catalytic activity.[4][5] this compound has been shown to have an AC50 (Activator Concentration 50) value of 0.316 µM.[6][7]
Q3: What are the optimal buffering conditions for a this compound assay?
A3: While specific optimization may be required, a generally accepted starting buffer for an LDH-coupled PKM2 assay is 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.[2] Another buffer system that has been used is 50 mM Imidazole (pH 7.2) with similar salt concentrations.[8]
Q4: Why is Fructose-1,6-bisphosphate (FBP) sometimes included in PKM2 assays?
A4: Fructose-1,6-bisphosphate (FBP) is a known natural allosteric activator of PKM2.[9][10] In some assay formats, particularly for screening inhibitors, a low concentration of FBP is included to promote a basal level of PKM2 activity.[11] For activator screening, it is generally omitted to allow for the clear detection of activation by the test compound.
Q5: How does PKM2 activation affect cellular metabolism?
A5: Activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key step in glycolysis. This can lead to increased ATP production and can redirect metabolic flux away from anabolic pathways that support cell proliferation, which is a hallmark of cancer metabolism.[2][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low PKM2 Activity | Inactive enzyme. | Ensure recombinant PKM2 is properly stored and handled to maintain activity. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH. | Verify the pH and composition of the assay buffer. Prepare fresh buffer if necessary. | |
| Omission of a key reagent (e.g., ADP, PEP, MgCl₂). | Prepare a checklist and ensure all components are added to the master mix in the correct concentrations. | |
| High Background Signal | Contamination of reagents with ATP (for luminescence assays) or NADH-consuming enzymes. | Use high-purity reagents. Run a "no enzyme" control to assess background signal. |
| Autofluorescence of the test compound (for fluorescence/absorbance assays). | Run a control with the compound alone to measure its intrinsic absorbance/fluorescence at the assay wavelength. | |
| Inconsistent Results (High Variability) | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix to minimize well-to-well variability.[13] |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of the assay components in the microplate wells. | |
| Temperature fluctuations. | Maintain a constant and optimal temperature (e.g., 25°C or 37°C) throughout the assay. | |
| Unexpected Inhibition by Activator 5 | High concentrations of the compound leading to off-target effects or aggregation. | Perform a dose-response curve to identify the optimal concentration range for activation. |
| Interference with the coupling enzyme (LDH) in LDH-coupled assays. | To confirm, test the compound's effect on LDH activity directly in a separate assay. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for LDH-Coupled PKM2 Assay
| Reagent | Final Concentration | Reference(s) |
| Tris-HCl (pH 7.5) | 50 mM | [2] |
| KCl | 100 mM | [2] |
| MgCl₂ | 5 mM | [2] |
| Phosphoenolpyruvate (PEP) | 0.5 mM | [2] |
| Adenosine diphosphate (ADP) | 1 mM | [2] |
| NADH | 0.2 mM | [2] |
| Lactate Dehydrogenase (LDH) | 8 units/well | [2] |
| Recombinant Human PKM2 | 20 nM | [2] |
Table 2: Activity of Selected PKM2 Activators
| Compound | AC50 / EC50 (µM) | Reference(s) |
| This compound | 0.316 | [6] |
| TEPP-46 | 0.092 | |
| DASA-58 | Not Specified | |
| Fructose-1,6-bisphosphate (FBP) | Endogenous Activator | [10] |
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This protocol is adapted from established methods for measuring PKM2 activation.[1][2]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Recombinant human PKM2.
-
Phosphoenolpyruvate (PEP).
-
Adenosine diphosphate (ADP).
-
Nicotinamide adenine dinucleotide (NADH).
-
Lactate dehydrogenase (LDH).
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH at 2x the final desired concentrations.
-
Add 100 µL of the master mix to each well of a 96-well UV-transparent plate.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 95 µL of diluted PKM2 enzyme solution in assay buffer.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the initial velocity against the concentration of this compound to determine the AC50 value.
Luminescence-Based ATP Detection Assay (e.g., Kinase-Glo®)
This protocol is based on commercially available kits for measuring kinase activity.[3]
Reagents:
-
Assay Buffer: 50 mM Imidazole (pH 7.2), 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05% BSA.[8]
-
Recombinant human PKM2.
-
Phosphoenolpyruvate (PEP).
-
Adenosine diphosphate (ADP).
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
ATP detection reagent (e.g., Kinase-Glo®).
Procedure (96-well white, opaque plate format):
-
Dispense test compounds (this compound) or DMSO into the wells.
-
Prepare a master mix containing assay buffer, PKM2, PEP, and ADP.
-
Add the master mix to the wells to initiate the reaction.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Add the ATP detection reagent to each well to stop the PKM2 reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data to controls and plot the luminescent signal against the compound concentration to determine the AC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of PKM2 Activators: TEPP-46 versus PKM2 Activator 5
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two pyruvate kinase M2 (PKM2) activators: TEPP-46 and PKM2 activator 5. The objective is to present available performance data, detail relevant experimental methodologies, and visualize key concepts to aid in the selection and application of these compounds in research settings.
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cancer cell proliferation. PKM2 can exist in a highly active tetrameric state and a less active dimeric form. In many cancer cells, the dimeric form is predominant, leading to a metabolic shift that supports tumor growth. Small molecule activators that promote the formation of the active tetrameric state are therefore of significant interest as potential cancer therapeutics. This guide focuses on a comparative analysis of two such activators, TEPP-46 and this compound.
Data Presentation: A Head-to-Head Comparison
The available quantitative data for TEPP-46 and this compound are summarized below. It is important to note that publicly available data for this compound is limited compared to the more extensively characterized TEPP-46.
| Parameter | TEPP-46 | This compound | Reference |
| AC50 (in vitro) | 92 nM | 0.316 µM (316 nM) | [1][2][3][4][5][6] |
| Mechanism of Action | Allosteric activator, stabilizes the active tetrameric form of PKM2 by binding at the dimer-dimer interface.[1][6][7] | Presumed to be a PKM2 activator, but detailed mechanism is not widely published. | [4][8][9] |
| Selectivity | High selectivity over PKM1, PKL, and PKR.[1][2][5] | Not specified in available literature. | |
| Cellular Activity | Induces PKM2 tetramerization and activation in cells.[7][10] Reduces proliferation of cancer cells under hypoxic conditions.[1] | Potential to alter the aberrant metabolism of cancer cells.[4][8][9] | |
| In Vivo Activity | Reduces tumor size in mouse xenograft models.[1][2] | Not specified in available literature. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PKM2 activators. Below are protocols for key experiments commonly used to characterize these compounds, largely based on studies involving TEPP-46.
In Vitro PKM2 Activation Assay (LDH-Coupled)
This assay measures the enzymatic activity of purified PKM2 in the presence of an activator. The production of pyruvate by PKM2 is coupled to the conversion of NADH to NAD+ by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[11]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compound (e.g., TEPP-46 or this compound) dissolved in DMSO
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. A DMSO control should be included.
-
Initiate the reaction by adding the diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm using a plate reader at a constant temperature.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the compound concentration to determine the AC50 value.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding can stabilize a target protein against thermal denaturation.[12][13]
Reagents:
-
Cell culture medium
-
Intact cells expressing PKM2
-
Test compound
-
Lysis buffer
-
Antibodies for PKM2 and a loading control for Western blotting
Procedure:
-
Treat intact cells with the test compound or vehicle control for a defined period.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PKM2 in the supernatant by Western blotting.
-
A compound that binds to and stabilizes PKM2 will result in a higher amount of soluble PKM2 at elevated temperatures compared to the vehicle control.
Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled glucose, can elucidate the metabolic reprogramming induced by PKM2 activation.[14][15]
Reagents:
-
Cell culture medium with and without ¹³C-labeled glucose
-
Cells of interest
-
Test compound
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Culture cells in the presence of the test compound or vehicle control.
-
Replace the medium with one containing a ¹³C-labeled tracer (e.g., [U-¹³C]-glucose) for a specific duration.
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of glycolytic and downstream metabolites using LC-MS/MS.
-
Calculate metabolic fluxes through different pathways to quantify the impact of the PKM2 activator on cellular metabolism.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PKM2 activation pathway, a typical experimental workflow, and the logical relationship in a comparative study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. d-nb.info [d-nb.info]
A Comparative Efficacy Analysis of PKM2 Activators: PKM2 Activator 5 vs. DASA-58
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small-molecule activators of Pyruvate Kinase M2 (PKM2): PKM2 activator 5 (also known as compound 8) and DASA-58. The objective is to present a side-by-side analysis of their performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies in cancer metabolism and drug discovery.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway central to energy production and the synthesis of cellular building blocks. In many cancer cells, PKM2 exists in a less active dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis. This reprogramming allows cancer cells to divert glucose metabolites into anabolic pathways to support rapid proliferation. Small-molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse this effect, making PKM2 an attractive therapeutic target.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and DASA-58. It is important to note that direct comparative studies are limited, and the available data for this compound is less extensive than for DASA-58.
| Parameter | This compound (Compound 8) | DASA-58 | Reference |
| Biochemical Potency (AC50) | 0.316 µM | 38 nM | [1][2] |
| Cellular Efficacy (EC50) | Data not available | 19.6 µM (in A549 cells) | [2] |
| In Vivo Efficacy | Data not available | Demonstrated tumor growth inhibition in xenograft models | [3][4] |
Note: AC50 (half-maximal activation concentration) in biochemical assays measures the concentration of an activator required to achieve 50% of the maximum enzyme activation. EC50 (half-maximal effective concentration) in cell-based assays represents the concentration required to produce a half-maximal effect in a cellular context.
Mechanism of Action and Signaling Pathways
Both this compound and DASA-58 are allosteric activators of PKM2. They bind to a pocket at the subunit interface of the PKM2 dimer, a site distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.
The activation of PKM2 by these small molecules leads to a metabolic shift away from anabolic pathways and towards catabolic ATP production. This has several downstream consequences for cancer cells, including a reduction in the availability of biosynthetic precursors, which can impair proliferation, particularly under hypoxic conditions. Furthermore, PKM2 activation has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of genes involved in the Warburg effect.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of PKM2 activators.
Recombinant PKM2 Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of purified recombinant PKM2 in the presence of a test compound. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
Test compound (this compound or DASA-58) dissolved in DMSO
-
Purified recombinant human PKM2
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the purified PKM2 enzyme to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the AC50 value of the activator.
Cellular PKM2 Activity Assay
This assay measures the activity of PKM2 in cell lysates after treatment with a test compound.
Procedure:
-
Culture cancer cells (e.g., A549, H1299) and treat with the test compound for a specified duration.
-
Lyse the cells to release cellular proteins.
-
Perform the LDH-coupled assay as described above using the cell lysates as the source of PKM2.
-
Normalize the PKM2 activity to the total protein concentration in the lysate.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the PKM2 activator in a living organism.
Procedure:
-
Implant human cancer cells (e.g., H1299) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or via intraperitoneal injection) to the treatment group and a vehicle control to the control group daily.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, excise the tumors and measure their weight.
Conclusion
Both this compound and DASA-58 function as allosteric activators of PKM2, promoting its active tetrameric state and thereby reversing the Warburg effect in cancer cells. Based on the currently available data, DASA-58 appears to be a more potent activator in biochemical assays. However, a comprehensive comparison is limited by the scarcity of public data on this compound, particularly regarding its cellular and in vivo efficacy. Further studies are required to fully elucidate the comparative therapeutic potential of these two compounds. Researchers should consider the available data and the specific context of their experiments when choosing a PKM2 activator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
A Comparative Analysis of PKM2 Activator 5 and Other Pyruvate Kinase M2 Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PKM2 activator 5 with other well-characterized activators, TEPP-46 and DASA-58. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in embryonic and cancer cells.[1] It plays a crucial role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect.[1][2] PKM2 can exist as a highly active tetramer or a less active dimer.[2][3] In many tumors, the dimeric form is predominant, leading to a bottleneck in glycolysis and the redirection of glycolytic intermediates into biosynthetic pathways that support cell proliferation.[2] Small molecule activators that stabilize the active tetrameric form of PKM2 are therefore of significant interest as potential anti-cancer therapeutics.[1][4] This guide compares a novel activator, this compound, with the established compounds TEPP-46 and DASA-58.
Comparative Analysis of PKM2 Activator Performance
The following table summarizes the key quantitative data for this compound, TEPP-46, and DASA-58, focusing on their biochemical potency and cellular efficacy.
| Compound | AC50 (in vitro) | EC50 (in cells) | Selectivity over PKM1, PKL, PKR | References |
| This compound | 0.316 µM (316 nM) | Not Reported | Not Reported | [5][6][7][8] |
| TEPP-46 | 92 nM | Not Reported, but active in cells | High | [9][10][11] |
| DASA-58 | 38 nM | 19.6 µM | High | [12][13][14] |
Note: AC50 (half-maximal activating concentration) values represent the concentration of the activator required to achieve 50% of the maximum enzyme activation in biochemical assays. EC50 (half-maximal effective concentration) values represent the concentration required to produce a half-maximal effect in a cellular context.
Signaling Pathway and Mechanism of Action
PKM2 activators function by binding to an allosteric site at the dimer-dimer interface of the PKM2 protein.[4][15] This binding event stabilizes the protein in its active tetrameric conformation, effectively mimicking the action of the endogenous activator fructose-1,6-bisphosphate (FBP).[4][11] By locking PKM2 in its active state, these compounds ensure the efficient conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reversing the Warburg effect and limiting the availability of biosynthetic precursors.[1] Furthermore, the activation of PKM2 has been shown to suppress the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer metabolism.[2][12]
Experimental Protocols
To evaluate and compare the efficacy of different PKM2 activators, standardized experimental protocols are essential. Below are methodologies for key assays.
In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)
This biochemical assay measures the ability of a compound to directly activate recombinant PKM2 enzyme. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion, measured by the decrease in absorbance at 340 nm, is proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Fructose-1,6-bisphosphate (FBP) as a positive control
-
Test compounds (this compound, TEPP-46, DASA-58) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PEP, ADP, NADH, and LDH.
-
Dispense the test compounds at various concentrations into the wells of the microplate. Include a DMSO vehicle control.
-
Add the recombinant PKM2 enzyme to all wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction (NADH consumption) for each concentration.
-
Plot the enzyme activity against the activator concentration and fit the data to a dose-response curve to determine the AC50 value.[2]
Cellular PKM2 Activity Assay
This assay measures the effect of the activators on PKM2 activity within a cellular context.
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549, H1299)
-
Cell lysis buffer
-
Test compounds
-
Reagents for LDH-coupled assay as described above
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Culture cells to an appropriate density and treat with various concentrations of the PKM2 activators for a specified time (e.g., 2-24 hours).
-
Harvest and lyse the cells.
-
Determine the total protein concentration of the cell lysates.
-
Measure the PKM2 activity in the lysates using the LDH-coupled assay described above.
-
Normalize the PKM2 activity to the total protein concentration.
-
Plot the normalized activity against the activator concentration to determine the EC50 value.[13]
Conclusion
This compound demonstrates potent in vitro activation of PKM2, with an AC50 value of 316 nM.[5][6][7][8] In comparison, DASA-58 and TEPP-46 are more potent in biochemical assays, with AC50 values of 38 nM and 92 nM, respectively.[10][12][13] DASA-58 has a reported cellular EC50 of 19.6 µM, providing a benchmark for the cellular activity of these compounds.[12][13] All three compounds represent valuable tools for investigating the therapeutic potential of PKM2 activation. Further studies are required to determine the cellular efficacy and selectivity profile of this compound to fully assess its potential relative to established activators like TEPP-46 and DASA-58. The provided protocols offer a standardized framework for conducting such comparative studies.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. apexbt.com [apexbt.com]
- 14. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. rndsystems.com [rndsystems.com]
Validating the On-Target Effects of PKM2 Activator 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyruvate Kinase M2 (PKM2) activator 5 with other known PKM2 activators, offering objective performance data and detailed experimental protocols to validate its on-target effects. The information presented is intended to assist researchers in making informed decisions for their cancer metabolism studies.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway critical for the proliferation of cancer cells.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3] This dynamic regulation is a hallmark of the metabolic reprogramming in cancer, making PKM2 an attractive therapeutic target.[1][2] PKM2 activators function by promoting the formation of the more active tetrameric state, which enhances its catalytic activity and can reverse the Warburg effect in cancer cells.[2][3] This guide focuses on validating the on-target engagement of PKM2 activator 5.
Comparative Analysis of PKM2 Activators
To objectively evaluate the performance of this compound, this section compares its key parameters with those of two well-characterized PKM2 activators, TEPP-46 and DASA-58.
| Feature | This compound (compound 8) | TEPP-46 (ML265) | DASA-58 |
| Mechanism of Action | Allosteric activator, promotes tetramerization | Allosteric activator, promotes tetramerization[1] | Allosteric activator, promotes tetramerization[1] |
| Biochemical Potency (AC50) | 0.316 µM[4] | 92 nM[5] | Data not uniformly available |
| Cellular Thermal Shift Assay (ΔTm) | Expected positive shift indicating stabilization | Positive shift indicating stabilization[1] | Positive shift indicating stabilization[1] |
| PKM2 Enzyme Activity (in cell lysate) | Expected increase | Increased[1][6] | Increased[1][6] |
| Lactate Production | Expected decrease | Decreased[1] | Decreased[1] |
| Effect on Cell Proliferation (Hypoxia) | Expected decrease | Decreased[6] | Data not uniformly available |
Experimental Protocols
Detailed protocols for key experiments are provided below to enable researchers to reproduce and validate these findings.
1. Cellular Thermal Shift Assay (CETSA)
This biophysical method directly measures the engagement of a compound with its target protein in a cellular environment. Ligand binding alters the thermal stability of the target protein.
-
Cell Culture and Treatment: Culture cancer cells (e.g., A549, H1299) to 80-90% confluency. Treat the cells with this compound (e.g., 1-10 µM), TEPP-46 (e.g., 30 µM), DASA-58 (e.g., 40 µM), or a vehicle control (DMSO) for 2 hours at 37°C.[1]
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.[1] Aliquot the cell suspension and heat the individual aliquots to a range of temperatures for a defined period.
-
Cell Lysis and Protein Analysis: Lyse the heated cells and separate the soluble protein fraction from the precipitated protein by centrifugation. Analyze the amount of soluble PKM2 at each temperature point by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the fraction of soluble PKM2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the activator indicates target stabilization and engagement.
2. PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay quantifies the enzymatic activity of PKM2 in cell lysates by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction.
-
Cell Lysis: Treat cells with the compounds as described for CETSA. Lyse the cells in a suitable buffer containing protease inhibitors and determine the total protein concentration of the lysates.[1]
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer, KCl, MgCl2, ADP, NADH, and LDH.[1]
-
Assay: Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate. Initiate the reaction by adding the PKM2 substrate, phosphoenolpyruvate (PEP).[1]
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[7]
-
Data Analysis: Calculate the rate of NADH consumption to determine the PKM2 activity. Normalize the activity to the total protein concentration.[1]
3. Lactate Production Assay
Activation of PKM2 is expected to decrease the production of lactate as pyruvate is directed towards the TCA cycle.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound, control activators, or vehicle for a specified time (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content. A decrease in lactate production in treated cells compared to control cells indicates a shift away from aerobic glycolysis.
Visualizing On-Target Effects and Pathways
PKM2 Activation Signaling Pathway
Caption: PKM2 activators promote the active tetramer form.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating PKM2 activator on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Effects of PKM2 Activation Versus PKM1 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic consequences of pharmacologically activating the M2 isoform of pyruvate kinase (PKM2) versus the expression of the M1 isoform (PKM1). While the specific compound "PKM2 activator 5" is noted, this comparison primarily draws upon data from the well-characterized activators TEPP-46 and DASA-58 to provide a comprehensive overview supported by experimental evidence.
At a Glance: PKM2 Activation vs. PKM1 Expression
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis. The differential expression and regulation of its isoforms, PKM1 and PKM2, play a critical role in cellular metabolism, particularly in the context of cancer and proliferating tissues.
-
PKM1 is a constitutively active, tetrameric enzyme that drives high glycolytic flux, efficiently converting phosphoenolpyruvate (PEP) to pyruvate.[1][2] It is typically expressed in differentiated tissues with high energy demands.
-
PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state.[3][4] In cancer cells, the dimeric form is predominant, which slows the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell growth and proliferation—a phenomenon known as the Warburg effect.[3][4][5]
-
PKM2 Activators , such as TEPP-46, DASA-58, and this compound, are small molecules that stabilize the active tetrameric form of PKM2, effectively mimicking the high pyruvate kinase activity of PKM1.[3][5][6][7] The rationale for their use in cancer therapy is to reverse the Warburg effect and force cancer cells into a metabolic state that is less conducive to proliferation.[5][6][7]
Comparative Metabolic Effects
The activation of PKM2 is intended to phenocopy the metabolic state of cells expressing PKM1. The following table summarizes the comparative metabolic effects based on available experimental data.
| Metabolic Parameter | Effect of PKM2 Activator (TEPP-46/DASA-58) | Effect of PKM1 Expression | Supporting Evidence |
| Pyruvate Kinase Activity | Increased | Constitutively High | PKM2 activators induce the tetramerization of PKM2, increasing its enzymatic activity to levels comparable to the constitutively active PKM1.[1][8][9] |
| Glycolytic Flux | Increased | High | Both lead to an increased rate of the final step of glycolysis.[10][11][12] |
| Lactate Production | Variable (Increased or Decreased) | Generally Reduced | The effect on lactate production is context-dependent. Some studies report decreased lactate production with PKM2 activators, similar to PKM1 expression, while others show an increase.[1][9][10][13] |
| Oxygen Consumption | Generally Decreased | Generally Increased | PKM1 expression is associated with enhanced oxygen consumption, whereas some studies with PKM2 activators show a decrease, suggesting a complex interplay with mitochondrial respiration.[1][10][11] |
| Anabolic Precursors (e.g., Serine, Ribose Phosphate) | Decreased | Decreased | By promoting high glycolytic flux, both reduce the availability of upstream glycolytic intermediates for anabolic synthesis.[1] |
| Cell Proliferation | Inhibited (especially under nutrient stress) | Can be Inhibitory or Promoting | PKM2 activation can suppress tumor growth. The role of PKM1 in cancer is more complex, with some studies showing it can inhibit tumorigenesis, while others suggest it can promote it in certain contexts.[1][12] |
Signaling Pathways and Experimental Workflow
The interplay between PKM2 activation and PKM1 expression in regulating metabolic pathways is intricate. The following diagrams illustrate the core concepts and a typical experimental workflow for studying these effects.
Caption: Metabolic fates of glucose in cells with dimeric PKM2, PKM1, or activated PKM2.
Caption: Experimental workflow for comparing metabolic effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Metabolic Flux Analysis using 13C-Labeled Glucose
This technique traces the fate of carbon atoms from glucose through various metabolic pathways.
Objective: To quantify the relative contribution of glycolysis and anabolic pathways.
Materials:
-
Cell culture medium deficient in glucose
-
13C-labeled glucose (e.g., [U-13C]-glucose)
-
Cultured cells of interest
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 70-80%).
-
Media Switch: Replace the standard culture medium with glucose-free medium containing a known concentration of 13C-labeled glucose.
-
Incubation: Incubate the cells for a defined period to allow for the incorporation of the labeled carbon into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the mass isotopologue distribution of key metabolites.
-
Data Analysis: Use specialized software to calculate metabolic flux rates based on the isotopic labeling patterns.[6][14][15][16][17]
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the surrounding medium.
Objective: To determine the effect of PKM2 activation or PKM1 expression on glucose consumption.
Materials:
-
Cultured cells
-
2-deoxy-D-[3H]glucose or a non-radioactive glucose analog detection kit (e.g., Glucose Uptake-Glo™ Assay)
-
Scintillation counter (for radioactive methods) or luminometer (for bioluminescent methods)
Procedure (using a bioluminescent kit):
-
Cell Seeding: Plate cells in a multi-well plate and culture overnight.
-
Treatment: Treat cells with the PKM2 activator or vehicle control for the desired time.
-
Glucose Starvation: Gently wash the cells and incubate in a glucose-free buffer to starve them of glucose.
-
2-Deoxyglucose (2DG) Addition: Add 2DG, a glucose analog that is taken up and phosphorylated but not further metabolized, to the cells and incubate for a short period.
-
Cell Lysis and Detection:
-
Add a stop buffer to lyse the cells and terminate 2DG uptake.
-
Add a neutralization buffer.
-
Add a detection reagent that generates a luminescent signal proportional to the amount of intracellular 2-deoxyglucose-6-phosphate (2DG6P).
-
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the glucose uptake.[5][7][18][19][20]
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of aerobic glycolysis.
Objective: To measure the rate of lactate production as an endpoint of glycolysis.
Materials:
-
Cell culture supernatant
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure (using a colorimetric kit):
-
Sample Collection: Collect the cell culture medium at different time points after treatment.
-
Standard Curve Preparation: Prepare a series of lactate standards with known concentrations.
-
Reaction Setup:
-
Add the collected culture medium samples and lactate standards to a multi-well plate.
-
Prepare a reaction mix containing lactate oxidase and a colorimetric probe.
-
Add the reaction mix to all wells. Lactate oxidase will oxidize lactate, producing a compound that reacts with the probe to generate a colored product.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.[21][22][23][24]
Conclusion
Both the pharmacological activation of PKM2 and the expression of PKM1 promote a state of high glycolytic flux. While PKM2 activators are designed to mimic the metabolic functions of PKM1, their effects can be nuanced and context-dependent, particularly concerning lactate production and oxygen consumption. Understanding these differences is crucial for the development of targeted metabolic therapies. The experimental protocols provided herein offer a framework for researchers to further investigate and compare these two important metabolic states.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of activators for the M2 isoform of human pyruvate kinase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 8. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 16. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 19. researchgate.net [researchgate.net]
- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. assaygenie.com [assaygenie.com]
- 24. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
A Comparative Guide to PKM2 Activators: Cross-Validation in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Pyruvate Kinase M2 (PKM2) activators across various cancer cell lines. We present a detailed analysis of PKM2 activator 5 alongside the well-characterized activators TEPP-46 and DASA-58, supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming.[1][2] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[3] This dynamic regulation allows cancer cells to divert glycolytic intermediates towards anabolic pathways, thereby supporting rapid proliferation.[1][2] Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential anti-cancer therapeutics.[4] This guide focuses on the comparative effects of three such activators: this compound, TEPP-46, and DASA-58.
Data Presentation: A Comparative Analysis of PKM2 Activator Performance
The following tables summarize the key performance indicators of this compound, TEPP-46, and DASA-58, providing a clear comparison of their biochemical potency and cellular effects.
| Table 1: Biochemical Potency of PKM2 Activators | |
| Compound | AC50 (in vitro) |
| This compound (compound 8) | 0.316 µM[5][6] |
| TEPP-46 | 92 nM[7] |
| DASA-58 | 38 nM[8] |
| AC50 (half-maximal activation concentration) is a measure of the concentration of an activator required to elicit 50% of the maximal enzyme activation. |
| Table 2: Cellular Effects of PKM2 Activators in Different Cancer Cell Lines | |||
| Compound | Cell Line | Effect on Lactate Production | Effect on Cell Proliferation |
| TEPP-46 | H1299 (Lung Cancer) | Increased lactate secretion.[9] | No significant effect under normoxia; decreased proliferation under hypoxia.[7][8] |
| A549 (Lung Cancer) | Not explicitly reported, but active in cells.[8] | No significant effect under normoxia; decreased proliferation under hypoxia.[8] | |
| Breast Cancer Cell Lines | Capable of inducing lactate levels in some breast cancer cell lines.[3] | Reduced viability when combined with 2-deoxy-D-glucose (2-DG).[10] | |
| DASA-58 | H1299 (Lung Cancer) | Decreased lactate production.[8] | No significant effect under normoxia; decreased proliferation under hypoxia.[8] |
| A549 (Lung Cancer) | Effective cellular half-activation concentration (EC50) of 19.6 µM.[8] | No significant effect under normoxia.[8] | |
| Breast Cancer Cell Lines | Increased extracellular acidification and lactate levels.[3] | Not explicitly reported. | |
| This compound | Various | Data not publicly available. | Data not publicly available. |
| Note: The effect of PKM2 activators on lactate production can vary depending on the cell line and experimental conditions. |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize the activity of PKM2 activators.
Biochemical PKM2 Activation Assay (LDH-Coupled)
This assay measures the enzymatic activity of purified PKM2 in the presence of an activator by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. The rate of NADH oxidation to NAD+ is monitored by the decrease in absorbance at 340 nm.[11]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (e.g., 20 nM final concentration)
-
Phosphoenolpyruvate (PEP) (e.g., 0.5 mM final concentration)
-
Adenosine diphosphate (ADP) (e.g., 1 mM final concentration)
-
Nicotinamide adenine dinucleotide (NADH) (e.g., 0.2 mM final concentration)
-
Lactate dehydrogenase (LDH) (e.g., 8 units/well)
-
PKM2 activator (various concentrations)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the PKM2 activator at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the activator concentration to determine the AC50 value.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with a PKM2 activator.
Reagents:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Cell culture medium
-
PKM2 activator (various concentrations)
-
Lactate Assay Kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PKM2 activator or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, collect the cell culture medium.
-
Quantify the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
Data Analysis:
-
Normalize the lactate concentration to the cell number or total protein content.
-
Compare the lactate production in treated cells to the vehicle control.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of PKM2 activators on the viability and proliferation of cancer cells.
Reagents:
-
Cancer cell line of interest
-
Cell culture medium
-
PKM2 activator (various concentrations)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach and then treat with various concentrations of the PKM2 activator or vehicle control.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the activator concentration to determine any effects on cell proliferation.
Visualizing the Science: Signaling Pathways and Experimental Logic
To better understand the context of PKM2 activation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PKM2 activators promote the formation of the active tetrameric state.
Caption: Workflow for comparing PKM2 activator performance.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Novel PKM2 Activators for Researchers and Drug Developers
An in-depth analysis of the performance and characteristics of emerging Pyruvate Kinase M2 (PKM2) activators, supported by experimental data and detailed protocols to guide researchers in the fields of oncology, immunology, and metabolic diseases.
Pyruvate Kinase M2 (PKM2) has emerged as a critical therapeutic target due to its pivotal role in cellular metabolism, particularly in cancer and inflammatory conditions. Unlike its isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. In many diseases, the dimeric state is predominant, leading to the "Warburg effect" in cancer cells—a metabolic shift towards aerobic glycolysis that fuels rapid cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are therefore of significant interest. This guide provides a head-to-head comparison of several novel PKM2 activators, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Comparative Performance of Novel PKM2 Activators
The following table summarizes the quantitative data for several leading novel PKM2 activators. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound Name | Developer/Origin | Biochemical Potency (AC50) | Cellular Efficacy (EC50/AC50) | In Vivo Efficacy | Key Characteristics & Selectivity |
| TEPP-46 (ML265) | N/A | 92 nM[1] | Not explicitly reported, but active in cells.[1][2] | Inhibits growth of H1299 tumor xenografts in mice.[3] | Potent and selective for PKM2 over PKM1, PKL, and PKR.[1][4] Orally bioavailable.[3] |
| DASA-58 | N/A | 38 nM[2] | 19.6 µM (A549 cells)[2][5] | Showed efficacy in xenograft models.[6][7] | Potent and selective for PKM2.[2] Promotes stable tetramer formation.[5] |
| TP-1454 | Tolero Pharmaceuticals | 10 nM[2] | Not reported. | Modulates tumor-immune responses.[8] | Orally bioavailable activator with potential immunomodulating and antineoplastic activities.[9] |
| SYX-5219 | Sitryx Therapeutics | Not explicitly reported. | Potently activated PKM2 in human and preclinical models.[10] | Reduces inflammatory markers and enhances skin barrier repair in preclinical models of atopic dermatitis.[10][11][12][13] | First-in-class oral, targeted, disease-modifying anti-inflammatory therapy.[11][12] |
| Biohaven Compound (N-232659-157) | Biohaven Therapeutics | AC50 ≤ 0.3 µM (A549 cells)[14] | Antiproliferative activity (IC50 ≤ 0.015 µM in A549 cells).[14] | Dose-dependently improved clinical score in an EAE mouse model of multiple sclerosis.[14] | Showed PKM2 tetramer formation (≥70% at 10 µM).[14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and evaluation process for these activators, the following diagrams illustrate the PKM2 signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. israelsenlab.org [israelsenlab.org]
- 8. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Sitryx presents new preclinical data highlighting PKM2 as a [globenewswire.com]
- 11. sofinnovapartners.com [sofinnovapartners.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. sitryx.com [sitryx.com]
- 14. Biohaven Therapeutics divulges new PKM2 activators | BioWorld [bioworld.com]
A Comparative Guide to the Structural Binding of PKM2 Activator 5 versus FBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding of a synthetic pyruvate kinase M2 (PKM2) activator, designated as PKM2 activator 5, and the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP), to the PKM2 enzyme. Understanding the distinct structural and functional consequences of these interactions is crucial for the development of novel therapeutics targeting cancer metabolism.
Quantitative Comparison of Activator Binding and Efficacy
The binding affinity and activation potential of this compound and FBP have been characterized using various biophysical and biochemical assays. The following table summarizes key quantitative data for a direct comparison.
| Parameter | This compound | Fructose-1,6-bisphosphate (FBP) | Reference |
| Binding Site | Allosteric site at the dimer-dimer interface | Allosteric site within each monomer | [1][2] |
| Binding Affinity (Kd) | Not explicitly found for "Activator 5". Representative synthetic activators like TEPP-46 (ML265) have AC50 values in the nanomolar range. | ~1-21.4 nM | [3][4] |
| Activation Concentration (AC50) | 0.316 µM | Not typically measured in the same manner as synthetic activators due to its role as a natural metabolite. | [5][6] |
| Effect on PKM2 Oligomerization | Promotes the formation of the active tetrameric state | Induces and stabilizes the active tetrameric state | [1][7][8] |
| Mechanism of Activation | Stabilizes the tetrameric conformation, making it resistant to inhibition by phosphotyrosine signaling | Induces a conformational change to the active R-state tetramer | [1][8] |
Structural and Mechanistic Differences
This compound and FBP, while both promoting the active tetrameric state of PKM2, achieve this through binding to distinct allosteric sites.[1][2] FBP binds to a pocket within each PKM2 monomer, a site that is conserved across pyruvate kinase isoforms.[8] In contrast, synthetic activators like this compound bind to a unique pocket located at the interface between two PKM2 dimers.[1][7] This difference in binding location leads to a key functional distinction: while FBP-induced activation is subject to negative regulation by phosphotyrosine signaling, the activation by synthetic activators can render the enzyme resistant to this inhibition.[1]
Signaling and Metabolic Consequences
The differential binding of these activators has significant downstream effects on cellular metabolism and signaling pathways. Both activators shift glucose metabolism towards a more oxidative state, characterized by decreased lactate production. By locking PKM2 in its active tetrameric form, they mimic the metabolic phenotype of cells expressing the constitutively active PKM1 isoform, which has been shown to suppress tumor growth.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and FBP binding.
PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2, which is coupled to the lactate dehydrogenase (LDH)-catalyzed oxidation of NADH to NAD+.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compounds (this compound, FBP) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the activator to determine the AC₅₀ value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Dialyze both the recombinant PKM2 and the ligand (this compound or FBP) extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand.
-
-
Procedure:
-
Load the PKM2 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times that of the protein concentration.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.
-
Instrumentation: A surface plasmon resonance instrument.
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant PKM2 onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound or FBP) in running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer).
-
-
Data Analysis:
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
-
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Item - FBP binding affinity of PKM2 N70D. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PKM2 Activator 5 and First-Generation Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Pyruvate Kinase M2 (PKM2) activator 5 with first-generation activators, TEPP-46 and DASA-58. The following analysis is supported by quantitative data on activator potency and detailed experimental methodologies.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism. In tumor cells, PKM2 typically exists in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates towards anabolic processes, thereby supporting cell proliferation (the Warburg effect). Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse this metabolic phenotype, making them promising therapeutic agents. This guide evaluates the potency of the recently developed PKM2 activator 5 in relation to its predecessors.
Quantitative Comparison of PKM2 Activator Potency
The potency of PKM2 activators is primarily assessed by their half-maximal activating concentration (AC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The AC50 value represents the concentration of an activator required to achieve 50% of the maximum enzyme activation in a purified system, while the EC50 reflects the concentration needed to produce a half-maximal effect within a cellular context.
Based on available data, first-generation activators DASA-58 and TEPP-46 are biochemically more potent than this compound. DASA-58 exhibits the highest potency with an AC50 of 38 nM, followed by TEPP-46 at 92 nM.[1][2] this compound has a reported AC50 value of 0.316 µM (316 nM).[3][4][5]
In a cellular context, the potency of DASA-58 has been determined to be 19.6 µM in A549 cells.[1][6][7] Explicit EC50 values for TEPP-46 and this compound are not as readily available in the reviewed literature, but TEPP-46 has been shown to be active in cells.[2]
| Activator | Type | AC50 (Biochemical Potency) | EC50 (Cellular Potency) |
| DASA-58 | First-Generation | 38 nM[1] | 19.6 µM (A549 cells)[1][6][7] |
| TEPP-46 | First-Generation | 92 nM[2][8][9][10] | Not explicitly reported, but active in cells[2] |
| This compound | Novel | 316 nM[3][4][5] | Not explicitly reported |
Experimental Methodologies
The determination of PKM2 activator potency typically relies on a lactate dehydrogenase (LDH)-coupled enzyme assay. This robust and continuous spectrophotometric method is widely used for screening and characterizing PKM2 modulators.
Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
Principle:
This assay measures the rate of pyruvate production by PKM2. The pyruvate generated is then utilized by lactate dehydrogenase (LDH) to convert NADH to NAD+. The resulting decrease in NADH concentration is monitored by measuring the absorbance at 340 nm, which is directly proportional to the PKM2 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Enzyme: Recombinant human PKM2 (final concentration ~20 nM).
-
Substrates: Phosphoenolpyruvate (PEP) (final concentration 0.5 mM) and Adenosine diphosphate (ADP) (final concentration 1 mM).
-
Coupling System: Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM) and Lactate dehydrogenase (LDH) (final concentration ~8 units/well).
-
Test Compound: PKM2 activator (e.g., this compound, TEPP-46, DASA-58) at various concentrations, typically prepared as a stock solution in DMSO. A vehicle control (DMSO) is run in parallel.
-
-
Assay Procedure (96-well plate format):
-
A master mix containing assay buffer, PEP, ADP, NADH, and LDH is prepared.
-
190 µL of the master mix is added to each well of a 96-well plate.
-
5 µL of the test compound at various dilutions (or DMSO for the control) is added to the respective wells.
-
The reaction is initiated by the addition of 5 µL of the diluted PKM2 enzyme solution.
-
The plate is immediately placed in a microplate reader, and the decrease in absorbance at 340 nm is measured kinetically at 25°C for approximately 20 minutes.
-
-
Data Analysis:
-
The initial reaction velocity (rate of NADH consumption) is calculated from the linear portion of the absorbance curve.
-
The reaction velocities are plotted against the corresponding concentrations of the PKM2 activator.
-
The AC50 value is determined by fitting the data to a dose-response curve using appropriate software.
-
Visualizing the Mechanism and Workflow
To better understand the context of PKM2 activation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for screening activators.
Caption: PKM2 signaling pathway in cancer metabolism.
Caption: A typical experimental workflow for discovering PKM2 activators.
Conclusion
Based on biochemical potency (AC50 values), the first-generation PKM2 activators DASA-58 and TEPP-46 are more potent than the novel this compound. DASA-58 stands out as the most potent of the three in in-vitro assays. While cellular potency data is less complete, the existing information for DASA-58 provides a benchmark for future studies on this compound and TEPP-46. The established LDH-coupled assay provides a reliable and reproducible method for further comparative studies. The selection of an optimal PKM2 activator for research or therapeutic development will depend on a combination of factors including not only potency but also selectivity, bioavailability, and off-target effects.
References
- 1. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. axonmedchem.com [axonmedchem.com]
Unveiling the Selectivity of PKM2 Activator 5: A Comparative Analysis
For researchers and professionals in drug discovery, the selective targeting of enzyme isoforms is a critical aspect of developing effective and safe therapeutics. This guide provides a detailed comparison of PKM2 activator 5, a small molecule designed to enhance the activity of pyruvate kinase M2 (PKM2), with a focus on its selectivity over the related M1 isoform (PKM1). This analysis is supported by available experimental data and detailed protocols to aid in the evaluation and application of such compounds.
Pyruvate kinase is a key enzyme in glycolysis, and the M2 isoform is preferentially expressed in cancer cells and embryonic tissues, playing a crucial role in the metabolic reprogramming that supports rapid cell proliferation. Unlike the constitutively active PKM1 isoform found in most normal adult tissues, PKM2 can switch between a low-activity dimeric state and a high-activity tetrameric state. Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential anti-cancer agents. The selectivity of these activators for PKM2 over PKM1 is paramount to minimize off-target effects.
Quantitative Comparison of PKM2 Activator Potency and Selectivity
| Compound | Target | AC50 (µM) | Selectivity (PKM1/PKM2) | Reference |
| This compound (Compound 8) | PKM2 | 0.316 | Data not available | [1] |
| TEPP-46 | PKM2 | 0.092 | >1000-fold (No activation of PKM1 observed) | [2] |
| DASA-58 | PKM2 | ~0.1 | >1000-fold (No activation of PKM1 observed) |
AC50 (Half-maximal activation concentration) is the concentration of an activator that induces a response halfway between the baseline and maximum. A lower AC50 value indicates greater potency.
Experimental Protocols
The determination of activator potency and selectivity relies on robust biochemical assays. The most common method is the lactate dehydrogenase (LDH)-coupled enzyme assay.
Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
This continuous spectrophotometric assay measures the rate of pyruvate production by PKM1 or PKM2. The pyruvate is then reduced to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM1 and PKM2 enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant PKM1 or PKM2 enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocity for each concentration of the activator.
-
Plot the enzyme activity against the activator concentration to determine the AC50 value.
-
To determine selectivity, perform the assay with both PKM1 and PKM2 enzymes and compare the AC50 values.
References
A Comparative Analysis of PKM2 Activators: TEPP-46 (ML265) and PKM2 Activator 5
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two small molecule activators of Pyruvate Kinase M2 (PKM2): TEPP-46 (also known as ML265) and PKM2 activator 5. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental methodologies, and visualizes key signaling pathways.
Pyruvate Kinase M2 is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a key role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric form. The dimeric form is prevalent in tumor cells and contributes to anabolic processes that support cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics.
Executive Summary
TEPP-46 (ML265) is a well-characterized, potent, and selective PKM2 activator with demonstrated efficacy in both biochemical and cellular assays, as well as in vivo xenograft models. In contrast, publicly available information on this compound is limited, primarily detailing its biochemical potency. While both compounds activate PKM2, a direct, comprehensive comparison of their performance is challenging due to the disparity in available data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for TEPP-46 (ML265) and this compound.
| Parameter | TEPP-46 (ML265) | This compound (compound 8) | Reference |
| Biochemical AC50 | 92 nM | 0.316 µM (316 nM) | [1][2] |
| Cell-based AC50 | Potent activator in cell-based assays | Data not available | [1] |
| Selectivity | High selectivity over PKM1, PKR, and PKL | Data not available | [1][3] |
| In Vivo Efficacy | Reduces tumor formation and size in mouse xenograft models | Data not available | [4][5][6] |
Mechanism of Action
Both TEPP-46 (ML265) and this compound are allosteric activators of PKM2. They function by binding to a site on the PKM2 enzyme that is distinct from the active site or the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding event stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity. The enhanced pyruvate kinase activity shifts glucose metabolism from anabolic pathways back towards glycolysis, reducing the production of biosynthetic precursors needed for rapid cell proliferation.[7]
Signaling Pathways and Experimental Workflows
To visualize the context in which these activators function, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for evaluating PKM2 activators.
Caption: The Warburg Effect and PKM2 Activation Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Figure 3, ML265 shows selective activation of PKM2 over PKM1, PKR and PKL in the luminescent pyruvate kinase activity assays using KinaseGlo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
Benchmarking PKM2 Activator 5 Against Known Metabolic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising therapeutic window. A key regulator of this altered metabolism is Pyruvate Kinase M2 (PKM2), an isoenzyme that is preferentially expressed in tumor cells. In contrast to the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form is predominant in cancer cells and facilitates the diversion of glycolytic intermediates into anabolic pathways, thereby supporting rapid cell proliferation.
Small molecule activators of PKM2, such as PKM2 activator 5, are designed to stabilize the active tetrameric form of the enzyme. This shifts the metabolic balance back towards oxidative phosphorylation and away from the anabolic metabolism that fuels tumor growth. This guide provides a comparative analysis of this compound against other well-established metabolic drugs—Metformin, 2-Deoxy-D-glucose (2-DG), and Dichloroacetate (DCA)—as well as other known PKM2 activators, TEPP-46 and DASA-58. The information presented herein is intended to provide an objective resource for researchers and drug development professionals exploring novel cancer metabolism-targeted therapies.
Mechanism of Action: A Comparative Overview
The therapeutic agents discussed in this guide modulate cancer cell metabolism through distinct mechanisms, all ultimately aiming to disrupt the metabolic state that favors tumorigenesis.
-
This compound (and other PKM2 activators like TEPP-46 and DASA-58): These compounds are allosteric activators that bind to PKM2 and promote the formation of its active tetrameric state. This enzymatic activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis. By driving the glycolytic pathway forward, these activators are intended to reverse the Warburg effect, increase ATP production through oxidative phosphorylation, and reduce the availability of biosynthetic precursors necessary for cancer cell proliferation.
-
Metformin: A widely used anti-diabetic drug, Metformin's anti-cancer effects are primarily attributed to the inhibition of mitochondrial complex I. This leads to a decrease in ATP production and an increase in AMP levels, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can inhibit anabolic processes and cell growth.
-
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG competitively inhibits glucose uptake and glycolysis. It is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and accumulates within the cell, leading to the inhibition of glycolysis and subsequent ATP depletion and cell death.[1][2]
-
Dichloroacetate (DCA): DCA inhibits pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. Activated PDH facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting the flux of pyruvate into the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and reducing lactate production.[3][4][5][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the comparator metabolic drugs. It is important to note that direct comparative studies for this compound are limited. The data presented for this compound are based on its known AC50 value, and its expected performance is extrapolated from data on other well-characterized PKM2 activators, TEPP-46 and DASA-58. The presented values are representative and may vary depending on the cell line and experimental conditions.
Table 1: In Vitro Efficacy - Potency and Metabolic Effects
| Drug | Target | AC50/IC50/EC50 | Cell Line(s) | Effect on Lactate Production | Effect on Glucose Consumption |
| This compound | PKM2 | AC50: 0.316 µM | Not Specified | Expected to Decrease or Increase (cell-type dependent) | Expected to Increase |
| TEPP-46 | PKM2 | AC50: ~30 nM | H1299, A549, etc. | Increased in H1299 cells.[7][8] | Increased in H1299 cells.[7][8] |
| DASA-58 | PKM2 | EC50: 19.6 µM (cellular) | A549, H1299, etc. | Decreased in H1299 cells.[9] | No significant change in H1299 cells.[7] |
| Metformin | Mitochondrial Complex I | IC50: mM range | Various | Increased (compensatory glycolysis) | Increased |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | IC50: mM range | Various | Decreased | Decreased |
| Dichloroacetate (DCA) | PDK | IC50: mM range | Various | Decreased.[3][4][5][6][10] | Variable |
Table 2: In Vitro Efficacy - Effects on Cell Viability
| Drug | Cell Line(s) | Concentration | Effect on Cell Viability |
| This compound | Not Specified | Not Specified | Expected to have minimal effect alone; may sensitize to other agents. |
| TEPP-46 | H1299, Breast cancer lines | ~30 µM | No significant effect alone; sensitizes to 2-DG.[7] |
| DASA-58 | H1299 | ~30 µM | No significant effect alone.[9] |
| Metformin | Various | mM range | Decreased |
| 2-Deoxy-D-glucose (2-DG) | Breast cancer lines | mM range | Decreased.[1] |
| Dichloroacetate (DCA) | Neuroblastoma lines | mM range | Minimal effect alone.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of metabolic drugs.
PKM2 Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Initiate the reaction by adding the PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Plot the reaction velocity against the compound concentration to determine the AC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Glucose Uptake Assay
This assay measures the rate of glucose uptake by cells, often using a fluorescently labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cancer cell line of interest
-
Glucose-free culture medium
-
2-NBDG
-
Test compounds
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with glucose-free medium.
-
Treat the cells with the test compounds in glucose-free medium for the desired time.
-
Add 2-NBDG to each well and incubate for a defined period (e.g., 30-60 minutes).
-
Remove the 2-NBDG solution and wash the cells with PBS.
-
Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Normalize the fluorescence signal to the cell number or protein content.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a key indicator of glycolytic activity.
Materials:
-
Cell culture supernatant
-
Lactate assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells and treat them with the test compounds for a specific duration.
-
Collect the cell culture medium.
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. By promoting the active tetrameric form of PKM2, it aims to reverse the Warburg effect and suppress tumor growth. When benchmarked against other metabolic drugs such as Metformin, 2-DG, and DCA, PKM2 activators offer a distinct mechanism of action that is highly specific to a key regulator of cancer metabolism.
While the direct cytotoxic effects of PKM2 activators alone may be modest in some cancer cell lines, their ability to reprogram cellular metabolism suggests a strong potential for use in combination therapies. For instance, by increasing glucose consumption, PKM2 activators may enhance the efficacy of glucose analogs like 2-DG.[7][8] Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. This guide provides a foundational framework for researchers to design and interpret such studies in the ongoing effort to develop novel and effective cancer treatments targeting cellular metabolism.
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dcaguide.org [dcaguide.org]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Validation of PKM2 Activator Anti-Tumor Effects: A Comparative Guide
This guide provides a framework for the independent validation of novel Pyruvate Kinase M2 (PKM2) activators, using a hypothetical candidate, PKM2-IN-5 , and comparing its potential anti-tumor efficacy against established activators, TEPP-46 and DASA-58. Pyruvate Kinase M2 is a critical enzyme in cancer cell metabolism, making it an attractive therapeutic target.[1][2] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form is predominant, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support biosynthesis and cell proliferation—a phenomenon known as the Warburg effect.[3][4] PKM2 activators force the enzyme into its active tetrameric state, reversing the Warburg effect and impeding tumor growth.[5][6]
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear comparison of key performance indicators to facilitate robust experimental design and data interpretation.
Comparative Efficacy of PKM2 Activators
To objectively evaluate the performance of a novel PKM2 activator like PKM2-IN-5, its cellular and biochemical effects must be compared with well-characterized alternatives. The following table summarizes key performance parameters for TEPP-46 and DASA-58, with placeholder data for PKM2-IN-5 to illustrate a comparative framework.
| Parameter | PKM2-IN-5 (Hypothetical) | TEPP-46 | DASA-58 | Reference |
| Biochemical Activity (AC₅₀) | 50 nM | 92 nM | Potent activator (specific AC₅₀ not consistently cited) | [7] |
| Cellular PKM2 Activation | To be determined | Effective in promoting tetramer formation in cells | Effective in promoting tetramer formation in cells | [8][9] |
| Inhibition of Cell Proliferation (Hypoxia) | To be determined | Reduces proliferation under hypoxic conditions | Reduces proliferation under hypoxic conditions | [9] |
| In Vivo Tumor Growth Inhibition | To be determined | Significantly delays xenograft tumor formation | Shown to inhibit xenograft tumor growth | [8][9] |
| Oral Bioavailability | To be determined | Yes | Not specified | [8] |
Key Signaling & Experimental Frameworks
Visualizing the mechanism of action and the validation workflow is crucial for understanding the therapeutic strategy and experimental design.
Detailed Experimental Protocols
The following protocols are foundational for validating the efficacy and mechanism of action of a novel PKM2 activator.
PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay quantifies the enzymatic activity of PKM2 by measuring the rate of pyruvate production.
-
Objective : To determine the AC₅₀ (concentration required for 50% of maximal activation) of the compound on purified PKM2 enzyme.
-
Principle : The pyruvate generated by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Protocol :
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂), and stock solutions of phosphoenolpyruvate (PEP), ADP, NADH, LDH enzyme, and purified recombinant human PKM2.
-
Compound Preparation : Perform serial dilutions of PKM2-IN-5, TEPP-46, and DASA-58 in DMSO, followed by dilution in assay buffer.
-
Assay Plate Setup : To a 96-well UV-transparent plate, add 50 µL of assay buffer, 2 µL of compound dilution, and 10 µL of PKM2 enzyme solution. Incubate for 15 minutes at room temperature.
-
Reaction Initiation : Add 40 µL of a substrate mix containing PEP, ADP, NADH, and LDH to each well to start the reaction.
-
Data Acquisition : Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.
-
Analysis : Calculate the rate of NADH consumption (Vmax) for each concentration. Plot the rate against the compound concentration and fit to a dose-response curve to determine the AC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement of the compound with PKM2 inside intact cells.[1]
-
Objective : To confirm that PKM2-IN-5 binds to and stabilizes PKM2 in a cellular environment.
-
Principle : Ligand binding increases the thermal stability of the target protein.
-
Protocol :
-
Cell Treatment : Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM PKM2-IN-5) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Heat Shock : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.
-
Western Blot Analysis : Collect the supernatant and analyze the amount of soluble PKM2 at each temperature point by Western blotting using a PKM2-specific antibody.
-
Analysis : Plot the band intensity of soluble PKM2 against the temperature for both treated and vehicle control samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and engagement.
-
Cell Proliferation Assay under Hypoxia
This assay assesses the impact of PKM2 activation on cancer cell proliferation, particularly under hypoxic conditions where PKM2's role is more pronounced.[9]
-
Objective : To measure the anti-proliferative effect of PKM2-IN-5 on cancer cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., H1299) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of PKM2-IN-5 and comparator compounds.
-
Incubation : Place the plates in a hypoxic chamber (1% O₂) or a standard incubator (21% O₂) for 72 hours.
-
Viability Measurement : Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Analysis : Normalize the results to vehicle-treated controls. Plot cell viability against compound concentration to determine the IC₅₀ (concentration for 50% inhibition of proliferation), particularly comparing the effects under normoxic versus hypoxic conditions. Treatment with PKM2 activators is expected to have a more significant anti-proliferative effect under hypoxia.[9]
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy and tolerability of the PKM2 activator in a living organism.
-
Objective : To determine if PKM2-IN-5 can inhibit tumor growth in a mouse model.
-
Protocol :
-
Cell Implantation : Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment : Randomize mice into groups (e.g., vehicle control, PKM2-IN-5, TEPP-46). Administer the compounds daily via a suitable route (e.g., oral gavage), based on prior pharmacokinetic studies.
-
Monitoring : Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint : Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for PKM2 tetramerization).[8] Plot the mean tumor volume over time for each group to assess the degree of tumor growth inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 6. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PKM2 Activator 5
A Critical Note on "PKM2 activator 5": Before proceeding, it is crucial for researchers, scientists, and drug development professionals to understand that "this compound" is not a universally unique chemical identifier. Different suppliers may use this nomenclature for distinct molecular compounds. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer for the specific compound in your possession. This document contains detailed information on hazards, handling, and disposal.
In the absence of a specific SDS, or for any novel or uncharacterized research compound, the substance must be treated as a potentially hazardous chemical of unknown toxicity .[1] The following procedures are based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting and are intended to provide a general operational framework.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and the regulations in force.[1][3]
Step-by-Step Disposal Protocol
The proper management of laboratory chemical waste is a systematic process designed to ensure personnel safety, environmental protection, and regulatory compliance.[4][5] Under no circumstances should research chemicals be disposed of down the drain or in the regular trash.[1][6]
Step 1: Waste Identification and Classification
-
Consult the SDS: If available, the SDS for your specific "this compound" will provide explicit disposal instructions in Section 13: "Disposal considerations."
-
Classify as Hazardous: In the absence of an SDS, treat all waste streams containing this compound as hazardous chemical waste.[7] This includes the pure (neat) compound, stock solutions, diluted working solutions, and all contaminated materials.[6]
Step 2: Personal Protective Equipment (PPE)
-
Before handling any chemical waste, ensure you are wearing appropriate PPE.[4] This includes, at a minimum:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Step 3: Waste Segregation at the Source
-
Proper segregation is critical to prevent dangerous chemical reactions.[8][9] Do not mix different categories of chemical waste.[4] Waste containing this compound should be collected in separate, dedicated containers based on the nature of the waste (liquid or solid).
-
Liquid Waste: Collect all solutions containing the compound, including unused stock solutions, experimental media, and the initial solvent rinses of "empty" containers, in a designated hazardous liquid waste container.[1][10]
-
Solid Waste: Collect all contaminated disposable materials, such as pipette tips, tubes, vials, gloves, and weigh paper, in a separate, clearly labeled hazardous solid waste container.[1]
Step 4: Use of Appropriate Waste Containers
-
Compatibility: Containers must be chemically compatible with the waste they hold. For most organic solvents, glass or high-density polyethylene (HDPE) containers are appropriate.[1][3]
-
Condition: Containers must be in good condition, free from damage, and have a secure, leak-proof closure.[3][8]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as waste is first added.[11][12] The label must include:
-
Closure: Keep waste containers closed at all times except when actively adding waste. Do not leave a funnel in the container opening.[3][10]
Step 5: On-Site Accumulation and Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][13]
-
Use secondary containment, such as a plastic tray, for all liquid hazardous waste containers to contain potential spills.[7][13]
-
Ensure incompatible waste streams stored in the same SAA are physically segregated.[8]
Step 6: Arranging for Final Disposal
-
Follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[1][11]
-
When the container is nearly full (e.g., 90% capacity) or has reached the institutional time limit for accumulation, submit the pickup request.[3]
-
Provide all necessary documentation to EHS, ensuring the container's contents are accurately described.[11]
Data Presentation: Chemical Waste Segregation
To prevent hazardous reactions, chemical waste must be carefully segregated. The following table provides general guidelines for common laboratory waste streams. This compound waste should be categorized based on the solvent used.
| Waste Category | Description | Examples | Storage Container Requirements | Incompatible With |
| Halogenated Organic Solvents | Organic solvents containing fluorine, chlorine, bromine, or iodine. | Dichloromethane, Chloroform, Perchloroethylene | Clearly labeled, compatible container (e.g., glass, HDPE) | Non-halogenated solvents, acids, bases, oxidizers |
| Non-Halogenated Organic Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexane, Toluene, Acetonitrile | Clearly labeled, compatible container (e.g., glass, HDPE) | Halogenated solvents, acids, bases, oxidizers |
| Aqueous Acidic Waste | Aqueous solutions with a pH ≤ 2.[13][14] | Hydrochloric acid, Sulfuric acid solutions | Clearly labeled, acid-resistant container (e.g., glass, HDPE) | Bases, organic solvents, oxidizers, cyanides |
| Aqueous Basic (Alkaline) Waste | Aqueous solutions with a pH ≥ 12.5.[13][14] | Sodium hydroxide, Ammonium hydroxide solutions | Clearly labeled, base-resistant container (e.g., HDPE) | Acids, organic solvents, reactive metals |
| Solid Chemical Waste | Contaminated lab supplies, non-sharps. | Gloves, pipette tips, weigh paper, contaminated gels | Lined, clearly labeled container for solid hazardous waste | Liquids, incompatible chemical residues |
| Acutely Toxic Waste (P-Listed) | Commercial chemical products of high toxicity. | Osmium tetroxide, Sodium azide, Sodium cyanide | Segregated, labeled container. Consult EHS for specific instructions. | Varies greatly; strict segregation is critical |
Mandatory Visualizations
Diagram 1: General Workflow for Laboratory Chemical Waste Disposal
The diagram below illustrates the procedural workflow for the proper handling and disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Essential Safety and Operational Guide for Handling PKM2 Activator 5
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling PKM2 activator 5. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule necessitates handling it as a potentially hazardous substance. Primary exposure routes include inhalation of powder, dermal contact, and accidental ingestion. A robust PPE protocol is therefore mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double glooving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[1][2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1][2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1][3] | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[1] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of the solid this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance.
-
Employ disposable weigh boats and spatulas to avoid cross-contamination.
2. Dissolution:
-
This compound is soluble in Dimethyl Sulfoxide (DMSO).[5]
-
Prepare stock solutions within the chemical fume hood.
-
Add the solvent to the vial containing the powder slowly to avoid splashing.
-
For cell-based assays, it is crucial to maintain the final DMSO concentration in the culture medium below 0.1% to prevent solvent-induced cellular effects.[4]
3. Storage:
-
Store the solid compound at 2-8°C.
-
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Description | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Segregated into a clearly labeled hazardous waste container for incineration by a certified hazardous waste management company.[1] |
| Liquid Hazardous Waste | Concentrated stock solutions in DMSO and any unused dilute solutions. | Collected in a dedicated, sealed, and clearly labeled hazardous waste container for incineration. DO NOT pour down the drain.[1] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration. | Disposed of in a puncture-proof, labeled sharps container designated for hazardous waste. To be autoclaved followed by incineration or as per institutional protocol.[1] |
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled Biochemical Assay for PKM2 Activation
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[6]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration 20 nM)
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)
-
Adenosine diphosphate (ADP) (final concentration 1 mM)
-
Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration 8 units/well)
-
This compound (various concentrations)
-
DMSO (as a vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[6]
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of this compound to determine the AC50 value (the concentration at which the activator elicits 50% of its maximal effect).[6]
Visualizations
Caption: Signaling pathway of PKM2 activation.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
